molecular formula C7H11ClN2O B2686263 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride CAS No. 2567502-70-7

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride

Numéro de catalogue: B2686263
Numéro CAS: 2567502-70-7
Poids moléculaire: 174.63
Clé InChI: KMMCGDPDNZJWEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5(2)7(10)6-3-8-9-4-6;/h3-5H,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMCGDPDNZJWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CNN=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural foundation of targeted therapeutics. 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a highly versatile fragment, featuring a pyrazole core substituted at the 4-position with a lipophilic isobutyryl group. For researchers engaged in high-throughput screening (HTS) and parallel synthesis, the precise stoichiometric handling of this compound is critical. Failing to account for the hydrochloride (HCl) counterion—which shifts the bulk molecular weight from 138.17 g/mol to 174.63 g/mol —results in profound molarity errors that cascade into false-negative biological assay results.

This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, the causality behind its salt formation, and self-validating experimental protocols for verifying its molecular weight and stoichiometry.

Structural and Physicochemical Fundamentals

The free base, 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one, consists of a 1H-pyrazole ring—a privileged scaffold known for its robust hydrogen bond donor/acceptor capabilities—attached to an isobutyryl moiety. While the free base is often an oil or low-melting solid, converting it to the hydrochloride salt yields a stable, highly crystalline powder. Structurally related pyrazole building blocks, such as1, share similar handling and regulatory requirements[1].

The exact monoisotopic mass for the C7H10N2O free base is established at 138.0793 Da[2]. The quantitative parameters defining this compound are summarized in Table 1.

Table 1: Physicochemical and Stoichiometric Profile
PropertyFree BaseHydrochloride Salt
Chemical Formula C7H10N2OC7H10N2O · HCl
Molecular Weight 138.17 g/mol 174.63 g/mol
Monoisotopic Mass 138.0793 DaN/A (Dissociates in solution)
Heavy Atom Count 1011 (including Cl)
Physical State Oil / Low-melting solidCrystalline Powder
Primary MS Ion [M+H]⁺ (m/z 139.087)[M+H]⁺ (m/z 139.087)

The Causality of Salt Selection: Why Hydrochloride?

The pyrazole nucleus is an essential but synthetically demanding moiety, often requiring careful protection strategies (e.g., N-Boc protection) during multi-step synthesis to manage its secondary amine characteristics[3]. In its unprotected state, the pyrazole nitrogen (N2) is weakly basic (pKa ~2.5).

Why form the HCl salt?

  • Solubility: The free base exhibits moderate lipophilicity due to the isobutyryl group. Protonation via HCl dramatically increases aqueous solubility, which is mandatory for in vitro biological assays.

  • Stability: The free base is susceptible to oxidation and degradation over time. The crystalline lattice of the HCl salt restricts molecular mobility, effectively halting degradation pathways and extending shelf life.

Orthogonal Workflows for Molecular Weight Verification

To ensure the trustworthiness of a commercial or synthesized batch, the molecular weight must be empirically validated. Because mass spectrometry only detects the organic cation, it cannot confirm the bulk powder's molecular weight on its own. A self-validating system requires an orthogonal approach : LC-HRMS to confirm the exact mass of the free base, coupled with potentiometric titration to confirm the 1:1 ratio of the chloride counterion.

Workflow Start 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl Bulk Powder (Expected MW: 174.63) Split1 LC-HRMS (ESI+) Start->Split1 Aliquot for Mass Spec Split2 AgNO3 Titration Start->Split2 Aliquot for Titration Res1 Detect [M+H]+ at m/z 139.087 Confirms Free Base (MW: 138.17) Split1->Res1 Soft Ionization Res2 Measure 20.3% Chloride Confirms 1:1 HCl Ratio Split2->Res2 Precipitation Final Validated Bulk Molecular Weight 174.63 g/mol Res1->Final Combine Data Res2->Final Combine Data

Fig 1. Orthogonal analytical workflow combining MS and titration to validate the 174.63 g/mol bulk molecular weight.

Protocol A: LC-HRMS for Free Base Exact Mass

Objective: Determine the exact mass of the organic cation to confirm the C7H10N2O free base structure.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring the pyrazole ring remains fully protonated in solution. This maximizes the yield of the [M+H]⁺ ion while suppressing unwanted sodium ([M+Na]⁺) adducts.

  • Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The C18 stationary phase retains the lipophilic isobutyryl group, effectively separating the target compound from highly polar synthetic impurities (e.g., unreacted hydrazine).

  • Mass Analysis: Scan m/z 50–500 in Electrospray Ionization positive mode (ESI+) using a Time-of-Flight (TOF) analyzer.

    • Causality: TOF provides sub-ppm mass accuracy, which is strictly necessary to distinguish the empirical formula C7H10N2O (calculated [M+H]⁺ 139.0871) from isobaric interferences.

Protocol B: Potentiometric Titration for Salt Stoichiometry

Objective: Quantify the chloride content to confirm the 1:1 molar ratio of base to HCl, validating the bulk MW of 174.63 g/mol .

  • Sample Dissolution: Accurately weigh ~50.0 mg of the salt and dissolve it in 50 mL of an 80:20 Water:Methanol solution.

    • Causality: The mixed solvent system ensures complete solvation of the moderately lipophilic organic cation. If pure water were used, the free base might precipitate as the pH changes during titration, physically trapping chloride ions and skewing the results.

  • Titration: Titrate dynamically with a standardized 0.1 M Silver Nitrate (AgNO3) solution.

    • Causality: Dynamic dosing automatically slows the titrant addition near the equivalence point, ensuring a highly accurate volume reading without overshooting.

  • Endpoint Detection: Monitor the potential (mV) using a silver/silver chloride (Ag/AgCl) combined electrode.

    • Causality: The sharp drop in potential indicates the exact point where all free chloride has precipitated as AgCl. A result of ~20.3% chloride by mass confirms the 1:1 stoichiometry.

Mechanistic Ionization in Mass Spectrometry

Understanding how 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one behaves in the mass spectrometer is vital for troubleshooting signal suppression. Because ESI is a "soft" ionization technique, the molecule transitions from the liquid phase to the gas phase without fragmenting the isobutyryl group.

Mechanism N1 Acidic Mobile Phase (0.1% Formic Acid) N2 Protonation at Pyrazole N2 N1->N2 N3 Desolvation (Heat & N2 Gas) N2->N3 N4 Gas-Phase Ion [C7H11N2O]+ N3->N4

Fig 2. Electrospray ionization (ESI) pathway preserving the pyrazole core for exact mass analysis.

Implications for HTS and Ligand Efficiency

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" (Ro3) dictates that ideal starting fragments should have a molecular weight ≤ 300 Da. At 138.17 g/mol (the active moiety), this compound is highly efficient.

When calculating Ligand Efficiency (LE) —defined as the binding affinity normalized by the number of heavy atoms ( LE=−ΔG/Nheavy​ )—researchers must use the heavy atom count of the free base (10 heavy atoms), not the salt. However, when preparing the actual stock solutions (e.g., 10 mM in DMSO), the technician must use the bulk molecular weight of 174.63 g/mol . Using the free base MW to weigh out the hydrochloride salt will result in a solution that is ~21% less concentrated than intended, severely compromising dose-response curves and IC50 calculations.

References

  • NextSDS. "1-(1H-pyrazol-4-yl)propan-1-one hydrochloride — Chemical Substance Information." Substance Database.
  • PubChemLite. "C7H10N2O - Explore." University of Luxembourg.
  • Journal of Applied Pharmaceutical Science. "Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.

Sources

An In-depth Technical Guide to 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in a range of pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] This guide will detail a proposed synthetic route, predicted physicochemical properties, and expected analytical characteristics of the title compound. Furthermore, it will explore its potential applications as a versatile building block in the development of novel therapeutics.

Molecular Structure and Significance

The core of the target molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3] This structure imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. The 4-acyl substitution provides a key handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.[4][5][6]

Caption: Chemical structure of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride.

Proposed Synthesis

Due to the limited direct literature on the synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one, a plausible synthetic route is proposed based on established methods for the preparation of 4-acylpyrazoles.[7][8] The following two-step process involves a cyclocondensation reaction followed by salt formation.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrochloride Salt Formation start Starting Materials: - 2-Methyl-3-oxopentanal - Hydrazine hydrate reaction1 Reaction Conditions: - Solvent: Ethanol - Reflux start->reaction1 product1 Intermediate: 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one reaction1->product1 product1_ref Intermediate from Step 1 reaction2 Reaction Conditions: - Solvent: Diethyl ether - Reagent: HCl in diethyl ether product1_ref->reaction2 final_product Final Product: 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride reaction2->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one

    • To a solution of 2-methyl-3-oxopentanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Step 2: Preparation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride

    • Dissolve the purified 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one and its hydrochloride salt. These predictions are based on the known properties of similar pyrazole derivatives.[4][9][10][11][12]

Property2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one (Free Base)2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride
Molecular Formula C₇H₁₀N₂OC₇H₁₁ClN₂O
Molecular Weight 138.17 g/mol 174.63 g/mol
Appearance Colorless to pale yellow solid or oilWhite to off-white crystalline solid
Melting Point Not available (predicted to be low)>150 °C (predicted)
Solubility Soluble in methanol, ethanol, chloroform, DMSOSoluble in water, methanol; sparingly soluble in ethanol
pKa ~2.5 (for the pyrazole ring)[1]Not applicable
Stability Stable under normal conditions; may be sensitive to strong oxidizing agents.[13][14]Hygroscopic; more stable towards oxidation than the free base.[13]
Analytical Characterization

The structural confirmation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride would rely on a combination of spectroscopic techniques. The expected data are outlined below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, typically in the aromatic region (δ 7.5-8.5 ppm).[15][16][17][18] The isopropyl group will exhibit a doublet for the two methyl groups and a septet for the methine proton. The N-H proton of the pyrazole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ > 190 ppm), the pyrazole ring carbons, and the carbons of the isopropyl group.[19][20][21][22]

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[19]

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the ketone group around 1650-1680 cm⁻¹.[23]

  • N-H stretching vibrations for the pyrazole ring, likely appearing as a broad band in the region of 3100-3400 cm⁻¹.[16][24]

  • C-H stretching vibrations for the alkyl and aromatic groups.

Experimental Protocol: IR Spectroscopy

  • Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum of the free base is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN from the heterocyclic ring.[25][26][27][28]

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Substituted pyrazoles have been investigated as:

  • Enzyme Inhibitors: The structural features of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one make it a potential candidate for screening against various enzyme targets.

  • Receptor Modulators: Pyrazole-containing compounds have shown activity as modulators of various receptors in the central nervous system.

  • Scaffolds for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of more complex molecules for high-throughput screening.

The specific substitution pattern of the title compound makes it an interesting candidate for further investigation in these and other therapeutic areas.

References

  • Synthesis of 4-Acylpyrazoles From Saturated Ketones and Hydrazones Featured With Multiple C(sp 3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization. PubMed. [Link]

  • Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. ACS Publications. [Link]

  • Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. ACS Publications. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Source Not Available]
  • Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. PubMed. [Link]

  • Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. ACS Publications. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). [Source Not Available]
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 4-Acyl-5-hydroxy-1-phenyl-3-trifluoromethylpyrazoles: Synthesis and NMR Spectral Investigations. ResearchGate. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ResearchGate. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Pyrazole. ChemBK. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source Not Available]
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Pyrazole compound and salt and application thereof.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • PYRAZOLE-HCL-SALT. SpectraBase. [Link]

  • A kind of preparation method of pyrazole derivatives.
  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

Sources

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (C₃H₄N₂), stands as a cornerstone in modern medicinal chemistry.[1] First described by Ludwig Knorr in 1883, its unique structural and electronic properties have made it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1] The versatility of the pyrazole nucleus allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[2][3]

This chemical tractability has led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib , the withdrawn anti-obesity agent Rimonabant , and several targeted anticancer therapies like Crizotinib and Ruxolitinib .[4][5][6] This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, quantitative data on key compounds, and the experimental protocols used to validate their activity.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Core Mechanism: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[11] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[11]

  • COX-2: An inducible enzyme that is primarily expressed at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[11][12]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to significant gastrointestinal side effects.[4] Pyrazole derivatives, most notably Celecoxib, were designed to overcome this. The key to their selectivity lies in their structure. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] The diaryl-substituted pyrazole structure of Celecoxib, featuring a polar sulfonamide side chain, fits perfectly into this larger pocket, allowing it to potently inhibit COX-2 while having a minimal effect on the COX-1 isoform at therapeutic concentrations.[4][13] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1.[11]

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelets) COX1->PGs_Physiological Synthesis PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Synthesis Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Key Compounds and Structure-Activity Relationships (SAR)

Celecoxib is the archetypal selective COX-2 inhibitor. Structure-activity relationship (SAR) studies have revealed that the substituents on the pyrazole ring are critical for activity and selectivity.[13] Specifically, the 4-sulfonamidophenyl group at the N1 position and the trifluoromethyl group at the C3 position are key for high-affinity binding within the COX-2 hydrophobic pocket.[13][14]

CompoundTarget(s)IC₅₀ (COX-1)IC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib COX-2~15 µM~0.04 µM~375
Lonazolac COX-1/COX-2--Non-selective
Derivative 189a [14]COX-2>1000 nM39.43 nM>22
Derivative 189c [14]COX-2>1000 nM38.73 nM>17

Table 1: Comparative inhibitory activities of selected pyrazole derivatives against COX enzymes. Data compiled from multiple sources.[4][13][14]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard, self-validating preclinical model for evaluating acute anti-inflammatory activity. The underlying principle is that the injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Methodology:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg).

    • Group III, IV, etc.: Test Compound (pyrazole derivatives at various doses).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in many modern anticancer agents, demonstrating a remarkable ability to inhibit multiple pathways crucial for tumor growth and survival.[2][15][16]

Mechanism 1: Inhibition of Protein Kinases

Protein kinases are enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer.[6][17] Pyrazole derivatives have been successfully designed as potent ATP-competitive inhibitors, binding to the ATP pocket of various kinases and blocking their downstream signaling.[6][18]

Key kinase targets for pyrazole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor cell proliferation and angiogenesis (the formation of new blood vessels to supply the tumor).[19]

  • Non-receptor Tyrosine Kinases: Such as Anaplastic Lymphoma Kinase (ALK) and MET, whose fusion or mutation can drive several cancers. Crizotinib is a clinically approved pyrazole-based ALK/MET inhibitor.[6]

  • Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that control the progression of the cell cycle.[20][21]

Kinase_Signaling_Pathway GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (RAS/RAF/MEK/ERK) EGFR->Downstream Phosphorylates ATP ATP ATP->EGFR Binds to Active Site Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->EGFR Competitive Inhibition

Caption: Inhibition of the EGFR signaling cascade by pyrazole compounds.[22]
Mechanism 2: Disruption of Cell Cycle Progression

Uncontrolled cell division is the essence of cancer. The cell cycle is tightly regulated by CDKs and their partner proteins, cyclins.[21] Pyrazole derivatives have been developed as potent CDK inhibitors, particularly targeting CDK2.[23][24] By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates required for the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[20][25]

CompoundTarget(s)Cell LineCancer TypeIC₅₀ (µM)
Crizotinib ALK, METPANC-1Pancreatic~5
AT7519 CDK1, 2, 4, 5, 9HCT-116Colon0.04 - 0.94
Sorafenib RAF, VEGFRHepG2Liver4.5
Compound 36 [15]CDK2-Enzyme Assay0.199
Compound 43 [15]PI3 KinaseMCF7Breast0.25
Compound 12d [25]TubulinA2780Ovarian-

Table 2: Anticancer activity of selected pyrazole derivatives.[15][20][25]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first-pass screening tool to determine the cytotoxic potential of novel compounds.[22][26]

Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[27]

  • Compound Treatment: Prepare a serial dilution of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for:

    • Vehicle Control (e.g., 0.1% DMSO in medium).

    • Positive Control (e.g., Doxorubicin).

    • Blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.[26]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Resistant Pathogens

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[28][29][30][31] They represent a promising scaffold for developing new agents to combat the growing threat of antimicrobial resistance.[32]

Mechanisms of Action

The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are thought to inhibit essential bacterial enzymes. For instance, in silico and enzymatic studies suggest that certain pyrazoles can inhibit bacterial dihydrofolate reductase (DHFR) or DNA gyrase, both of which are validated targets for existing antibiotics.[32] In other cases, the pyrazole ring has been used to expand the activity spectrum of other known antimicrobial agents, demonstrating its utility as a pharmacophore in hybrid molecules.[32]

CompoundOrganismMIC (µg/mL)
Compound 5f [29]Bacteria & FungiHigh activity
Compound 6d [33]E. coli7.8
Compound 6d [33]MRSA15.7
Compound 21c [34]Multi-drug resistant bacteria0.25
Compound 23h [34]Multi-drug resistant bacteria0.25
Compound 56 [32]Vancomycin-resistant MRSA0.5

Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbes.[29][32][33][34]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include the following essential controls on each plate:

    • Growth Control: Wells containing only broth and inoculum (no drug).

    • Sterility Control: Wells containing only broth (no drug, no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading absorbance on a plate reader.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends beyond the major areas of inflammation, cancer, and infectious disease.

Antagonism of Cannabinoid Receptors

The pyrazole derivative Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[35][36] The endocannabinoid system is a key regulator of appetite and energy balance.[5] By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant was shown to reduce food intake and promote weight loss.[35][37] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the endocannabinoid system in mood regulation.[35]

Endocannabinoid_Signaling cluster_pre Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Endocannabinoid Endocannabinoids (e.g., Anandamide) Postsynaptic->Endocannabinoid Released (Retrograde Signal) CB1R CB1 Receptor Endocannabinoid->CB1R Binds Neurotransmitter Neurotransmitter Release (Inhibited) CB1R->Neurotransmitter Appetite Appetite Stimulation Neurotransmitter->Appetite Rimonabant Rimonabant Rimonabant->CB1R Blocks

Caption: Blockade of the CB1 receptor by Rimonabant.

Other reported activities for various pyrazole derivatives include analgesic, anticonvulsant, antidepressant, and antihyperglycemic effects, further underscoring the broad therapeutic potential of this chemical class.[1][2][7]

Conclusion and Future Perspectives

The pyrazole ring is unequivocally a privileged scaffold in drug discovery, serving as the foundation for a multitude of biologically active compounds. Its synthetic accessibility and the ability to modulate its properties through substitution have enabled the development of highly selective and potent agents against a diverse array of molecular targets. From the selective COX-2 inhibition of Celecoxib to the multi-kinase targeting of modern oncology drugs, pyrazole derivatives have made a significant impact on clinical medicine.

Future research will likely focus on designing novel pyrazole-based compounds as multi-target agents for complex diseases like cancer, developing new antimicrobial agents to address resistance, and further exploring their potential in treating metabolic and neurological disorders. The continued exploration of this versatile scaffold promises to yield the next generation of innovative therapeutics.

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Investigating the Therapeutic Potential of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This guide outlines a comprehensive, scientifically-grounded strategy for the identification and validation of potential therapeutic targets for the novel compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride. While specific biological data for this molecule is not widely available, its core structure features a pyrazole ring—a privileged scaffold in modern medicinal chemistry found in numerous FDA-approved drugs.[1][2][3][4] This structural alert provides a strong rationale for investigating its therapeutic potential. This document eschews a rigid template, instead presenting a logical, multi-pronged workflow that a drug discovery team would employ. We will proceed from broad, unbiased phenotypic screening to identify cellular effects, through advanced chemical proteomics for target deconvolution, and culminating in rigorous biophysical and cellular assays for target validation. Each proposed step is explained with causal logic, supported by authoritative protocols, and designed as a self-validating system to ensure the highest degree of scientific integrity.

Part 1: Compound Profile and Strategic Rationale

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

The subject of our investigation is 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride. At its heart is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] This moiety is not merely a synthetic curiosity; it is a cornerstone of numerous successful therapeutics due to its unique physicochemical properties.[1][5] The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or imidazole, often improving properties such as solubility and metabolic stability.[1] Furthermore, its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating precise interactions within protein binding pockets.[1]

A significant number of FDA-approved drugs incorporate the pyrazole scaffold, targeting a wide array of protein classes and disease indications.[3][4] Notable examples include:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor for inflammation.[6][7]

  • Ruxolitinib (Jakafi): A Janus kinase (JAK) inhibitor for myelofibrosis.[8]

  • Crizotinib (Xalkori): An ALK/ROS1/MET kinase inhibitor for non-small cell lung cancer.[8][9]

  • Sildenafil (Viagra): A phosphodiesterase-5 (PDE5) inhibitor.[4]

The prevalence of pyrazole-containing drugs, particularly as kinase inhibitors, provides a strong, hypothesis-driven starting point for our investigation.[8][10]

Hypothesized Target Classes

Based on the extensive precedent set by other pyrazole-containing small molecules, we can hypothesize several high-probability target classes for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride:

  • Protein Kinases: This is the most prominent class. The human kinome is a major focus of drug discovery, and pyrazoles are a well-established scaffold for inhibitors of JAK, ALK, MET, B-Raf, and others.[8][11][12][13]

  • Cyclooxygenases (COX): The anti-inflammatory activity of drugs like Celecoxib makes COX-1 and COX-2 plausible targets.[6][7]

  • Other Enzymes: Various other enzymes, such as phosphodiesterases (PDEs) or kallikreins, have been successfully targeted by pyrazole derivatives.[3]

  • GPCRs and Ion Channels: While less common than enzyme inhibitors, pyrazole-containing compounds have been developed as modulators of these membrane proteins.

This analysis allows us to design a research plan that is both broad enough to capture unexpected activity and focused enough to leverage existing knowledge.

Part 2: A Phased Strategy for Target Identification and Deconvolution

The core of this guide is a systematic workflow designed to first identify a biological effect (phenotype) and then to unambiguously identify the molecular target responsible for that effect.

G cluster_0 Phase 1: Unbiased Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Rigorous Target Validation pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) hit_identified Hit Identified (e.g., Potent cytotoxicity in MCF-7 cancer cells) pheno_screen->hit_identified Observe significant biological effect chem_proteomics Chemical Proteomics (CETSA or Affinity-MS) hit_identified->chem_proteomics Initiate search for the molecular target putative_targets List of Putative Targets (Proteins that bind the compound) chem_proteomics->putative_targets Identify interacting proteins biophysical Biophysical Assays (SPR, ITC) putative_targets->biophysical biochem Biochemical Assays (e.g., Kinase Activity) putative_targets->biochem cellular Cellular Validation (CRISPR Knockout, Western Blot) putative_targets->cellular validated_target Validated Target (e.g., Kinase X) biophysical->validated_target Confirms direct binding biochem->validated_target Confirms functional modulation cellular->validated_target Confirms cellular role

Caption: Overall workflow for target identification and validation.

Step 1: Phenotypic Screening to Uncover Biological Activity

Before searching for a target, we must first confirm the compound has a measurable biological effect. Phenotypic screening provides an unbiased approach to this question.[14]

Rationale: By testing the compound across a diverse panel of cell lines (e.g., NCI-60 cancer cell panel), we can identify specific cellular contexts where it is active. This provides crucial clues about its potential mechanism of action. For example, high potency in rapidly dividing cancer cells suggests targets involved in cell cycle or proliferation signaling.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer0.85
A549Lung Cancer1.21
HCT116Colon Cancer> 50
PC-3Prostate Cancer0.95
HEK293Normal Kidney25.6

This hypothetical data suggests selectivity for certain cancer types over normal cells, making it a promising starting point.

  • Cell Plating: Seed cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride (e.g., from 100 µM to 1 nM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Step 2: Target Deconvolution via Chemical Proteomics

With a confirmed phenotype (e.g., cytotoxicity in MCF-7 cells), the critical next step is to identify the direct molecular target(s). Chemical proteomics has emerged as a powerful suite of technologies for this purpose.[15][16][17]

Rationale: These methods identify protein targets based on their physical interaction with the small molecule, providing a direct link between the compound and the proteome.[18][19] We will focus on two complementary, label-free approaches.

CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][21][22] This change in thermal stability can be detected and quantified across the proteome.[23][24][25]

G start Treat Cells with Compound vs. Vehicle heat Heat cell lysates across a temperature gradient start->heat separate Separate soluble vs. aggregated proteins (Centrifugation) heat->separate digest Tryptic Digest of Soluble Fraction separate->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify proteins with increased thermal stability in compound-treated samples lcms->analysis

Caption: Experimental workflow for CETSA-based target discovery.

  • Cell Treatment: Treat intact cells (e.g., MCF-7) with the compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1 hour at 37°C.[24]

  • Thermal Challenge: Aliquot the cell suspensions into a PCR plate. Heat the plate using a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).

  • Data Analysis: Identify proteins whose abundance in the soluble fraction is significantly higher in the compound-treated samples at elevated temperatures. These are the putative targets stabilized by the compound.

This method involves immobilizing the compound on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.[18][19]

Rationale: AC-MS is a direct method for capturing binding proteins. While it requires chemical modification of the compound to attach a linker, it is highly effective for identifying high-affinity interactors.[18]

Part 3: A Rigorous Workflow for Target Validation

Identifying a list of putative targets from proteomics is a major milestone, but not the final answer. Each high-confidence candidate must be rigorously validated to confirm it is the true, biologically relevant target. Target validation is a multi-step process to prove a molecule is directly involved in the disease process.[26][27][28]

Step 1: Confirming Direct Target Engagement (Biophysical Assays)

The first question to answer is: does the compound physically bind to the purified target protein? Biophysical assays provide quantitative, label-free data on binding affinity and kinetics.[29][30][31]

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a sensor chip surface. A control flow cell should be prepared for reference subtraction.

  • Compound Injection: Prepare a series of concentrations of the pyrazole compound in a suitable running buffer. Inject these solutions sequentially over the sensor surface, from lowest to highest concentration.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to binding, and the decrease during a subsequent buffer-only flow corresponds to dissociation.

  • Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Causality: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction and provides strong evidence of direct binding.

Step 2: Confirming Functional Modulation (Biochemical Assays)

Binding is necessary but not sufficient. We must show that binding leads to a functional consequence (e.g., inhibition or activation of enzymatic activity).

Rationale: Since kinases are a highly probable target class for pyrazole compounds, a kinase activity assay is a logical validation step.[8] Numerous platforms exist for broad kinase screening or for focused assays on a specific candidate.[11][12][13][32][33]

Kinase Target% Inhibition
Kinase X 98.2%
Kinase Y45.1%
Kinase Z12.5%
JAK28.7%
ALK5.3%

This hypothetical data from a broad kinase panel points to "Kinase X" as a potent and selective target.

  • Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., Kinase X), its specific substrate peptide, and ATP at its Km concentration. Add the pyrazole compound across a range of concentrations. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Causality: The amount of ADP produced is directly proportional to the kinase activity.

  • Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP into ATP, which then drives the luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Calculate the IC50 of inhibition by plotting the signal against the compound concentration.

Step 3: Confirming the Cellular Mechanism (Cellular Validation)

The final and most critical step is to prove that engaging the validated target in a cell is what causes the initially observed phenotype.

Rationale: This step connects the molecular interaction (binding to Target X) with the cellular outcome (cell death). The gold standard for this is to use genetic methods to remove the target and see if the cell becomes resistant to the compound.[27][34]

  • gRNA Design: Design and validate two or more unique guide RNAs (gRNAs) targeting a critical exon of the gene for the putative target (e.g., Kinase X).

  • Transfection/Transduction: Introduce Cas9 nuclease and the specific gRNAs into the sensitive cell line (e.g., MCF-7) to generate a stable knockout (KO) cell line.

  • Validation of Knockout: Confirm the absence of the target protein in the KO cell line via Western Blotting.

  • Phenotypic Assay: Perform the same cell viability (MTT) assay (Protocol 1) on both the wild-type (WT) and KO cell lines.

  • Analysis: Causality: If the target is correct, the KO cell line should exhibit a significant rightward shift in the dose-response curve, indicating resistance to the compound compared to the WT line. The IC50 should increase dramatically.

  • (Optional) Rescue Experiment: To confirm specificity, re-introduce a version of the target gene that is resistant to the gRNAs into the KO cells. This "rescue" should restore sensitivity to the compound.

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  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available from: [Link]

Sources

Thermodynamic Solubility Profiling of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride represents a critical building block and pharmacophore fragment in modern drug discovery. Structurally, it consists of a pyrazole core substituted with an isobutyryl group at the 4-position, formulated as a hydrochloride salt.

Understanding the solubility profile of this specific salt form in various organic solvents is paramount for optimizing reaction workups, purification processes (e.g., crystallization), and downstream formulation. This technical guide provides an in-depth analysis of the solvation mechanics of pyrazolium salts, representative quantitative solubility data, and a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

To predict and manipulate the solubility of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, one must understand the thermodynamic interplay between its solid-state crystal lattice energy and the solvation energy provided by the solvent.

The Hydrochloride Salt Effect

Pyrazoles are weakly basic heterocycles. In their free base form, they exhibit moderate lipophilicity and engage in extensive intermolecular hydrogen bonding. However, protonation by strong acids (such as HCl) yields a pyrazolium salt, which fundamentally alters the molecule's physicochemical properties[1].

The transition from a neutral molecule to an ionic lattice drastically increases the crystal lattice energy. Consequently, dissolving this compound requires a solvent capable of overcoming strong ionic interactions.

Solvent Class Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are the optimal solvents for this compound. They provide high dielectric constants to separate the pyrazolium cation and chloride anion, while simultaneously offering hydrogen bond donors to solvate the chloride ion and hydrogen bond acceptors for the protonated pyrazole nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit high dipole moments and effectively solvate the pyrazolium cation. However, because they lack hydrogen bond donors, the chloride anion remains relatively unsolvated compared to protic environments, leading to moderate-to-high solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The solubility of pyrazole hydrochloride salts in non-polar organic solvents is exceedingly poor. These solvents lack the dielectric capacity to break the ionic crystal lattice[1].

Furthermore, the solubility of pyrazole derivatives in organic solvents exhibits a strong positive correlation with temperature; thermal energy is required to disrupt the robust intermolecular forces and lattice energy[1].

Quantitative Solubility Projections

While exact empirical values fluctuate based on the specific polymorphic form of the synthesized batch, the following table summarizes the representative thermodynamic solubility ranges for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride across standard organic solvents at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Solvation MechanismEst. Solubility Range (mg/mL)
Polar Protic Methanol (MeOH)32.7Ion-dipole, strong H-bonding (donor/acceptor)> 50.0 (Highly Soluble)
Polar Protic Ethanol (EtOH)24.5Ion-dipole, moderate H-bonding20.0 - 50.0 (Soluble)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong cation solvation, weak anion solvation15.0 - 30.0 (Soluble)
Polar Aprotic Acetonitrile (MeCN)37.5Moderate dipole interactions1.0 - 5.0 (Slightly Soluble)
Non-Polar Toluene2.4Weak Van der Waals, zero H-bonding< 0.1 (Practically Insoluble)
Non-Polar Hexane1.9Extremely weak Van der Waals< 0.01 (Insoluble)

Methodology: The "Gold Standard" Shake-Flask Protocol

To empirically validate the solubility of this compound for regulatory or advanced developmental purposes, kinetic solubility assays (like solvent-shift methods) are insufficient. The saturation shake-flask method remains the universally recognized gold standard for thermodynamic solubility determination[2].

The World Health Organization (WHO) and the United States Pharmacopeia (USP) mandate strict environmental controls during this procedure to ensure data integrity[2][3].

Step-by-Step Experimental Workflow

Step 1: Preparation and Solid Addition

  • Select a chemically inert, non-leaching glass vial (e.g., 10 mL borosilicate glass).

  • Dispense 5.0 mL of the target organic solvent into the vial.

  • Gradually add 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride to the solvent while visually monitoring. Continue addition until a distinct, persistent suspension is formed, ensuring an approximate 30–40% excess of undissolved solid[3]. Causality: Excess solid is mandatory to maintain an equilibrium state between the dissolved solute and the crystal lattice.

Step 2: Thermal Equilibration and Agitation 4. Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration. 5. Place the vial in a mechanical agitation device (e.g., an orbital shaker or thermomixer) set to maintain a constant temperature of 37 ± 1 °C (or 25 ± 1 °C for standard ambient profiling)[3]. 6. Agitate at 300–500 RPM.

Step 3: Sampling and Equilibrium Verification 7. To definitively establish equilibrium, extract 200 µL aliquots at multiple time points: 24 h, 48 h, and 72 h[3]. 8. Self-Validation Check: Equilibrium is confirmed only when the concentration difference between sequential time points (e.g., 48 h and 72 h) deviates by less than 5-10%[3].

Step 4: Phase Separation 9. Centrifuge the extracted aliquots at 10,000 × g for 10 minutes at the exact experimental temperature to separate the undissolved lattice from the saturated supernatant. Note: Filtration can be used, but filter-membrane adsorption must be pre-validated to avoid false negatives.

Step 5: Quantification and Solid-State Verification 10. Dilute the supernatant appropriately with a compatible mobile phase. 11. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection. 12. Critical Step: Recover the residual undissolved solid from the flask and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Hydrochloride salts can undergo disproportionation (loss of HCl) or polymorphic transitions during prolonged solvent exposure. XRPD confirms the thermodynamic solubility measured belongs to the correct salt/polymorph.

Workflow Visualization

The following diagram maps the logical progression and critical decision gates of the thermodynamic solubility determination protocol.

G Start Compound: 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl SolventSel Solvent Selection (Protic vs Aprotic vs Non-polar) Start->SolventSel ShakeFlask Shake-Flask Equilibration (Excess Solid, 37°C, 24-72 hrs) SolventSel->ShakeFlask PhaseSep Phase Separation (Isothermal Centrifugation) ShakeFlask->PhaseSep Saturation Reached Quant HPLC-UV Quantification PhaseSep->Quant Supernatant XRPD XRPD Analysis (Check for Disproportionation) PhaseSep->XRPD Residual Solid

Caption: Workflow for thermodynamic solubility profiling and solid-state validation.

References

  • Annex 4 - World Health Organization (WHO) Guidelines on Shake-Flask Methodology. World Health Organization. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

Methodological & Application

Application Note: In Vitro Profiling of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride in Fragment-Based Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kinase inhibitors. The compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride represents a highly optimized, ligand-efficient building block designed to probe the ATP-binding site of kinases[1]. Characterized by a low molecular weight and a core pyrazole pharmacophore, this fragment serves as an ideal starting point for hit-to-lead campaigns.

This application note provides a comprehensive, self-validating in vitro assay framework for evaluating this compound. By combining thermodynamic binding screens, functional enzymatic assays, and kinetic profiling, researchers can confidently establish the compound's ligand efficiency (LE) and structural binding mode before initiating fragment growing strategies.

Mechanistic Rationale: The Pyrazole Pharmacophore

The selection of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one is driven by precise structural biology principles. The 1H-pyrazol-4-yl moiety is a privileged scaffold in kinase inhibitor design, acting as a bidentate hydrogen-bonding motif[2].

  • Hinge Region Anchoring: The pyrazole nitrogen (H-bond acceptor) and the adjacent NH (H-bond donor) form highly conserved, directional hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Valine/Alanine residues)[3].

  • Hydrophobic Probing: The isobutyryl group (2-methylpropan-1-one) attached at the 4-position serves as a critical synthetic vector. It projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing van der Waals contacts that drive initial binding enthalpy[1][4].

  • Hydrochloride Salt Form: The HCl salt ensures optimal aqueous solubility, a critical parameter when screening fragments at the high concentrations (typically 0.5 – 2 mM) required to detect low-affinity interactions.

Binding_Logic Fragment 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Pyraz_NH Pyrazole NH (H-bond Donor) Fragment->Pyraz_NH Pyraz_N Pyrazole N (H-bond Acceptor) Fragment->Pyraz_N Isobutyryl Isobutyryl Group (Hydrophobic Vector) Fragment->Isobutyryl Hinge Kinase Hinge Region (e.g., Ala/Val backbone) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Pyraz_NH->Hinge Backbone C=O Pyraz_N->Hinge Backbone NH Isobutyryl->Gatekeeper van der Waals

Mechanistic binding interactions of the pyrazole fragment within the kinase ATP-binding site.

Experimental Strategy: Causality in Assay Design

Because fragments typically exhibit low binding affinities ( Kd​ in the high micromolar to millimolar range), standard biochemical assays can yield false negatives or be confounded by compound aggregation. Therefore, a tiered, self-validating workflow is required:

  • Primary Screen (Thermodynamic): Differential Scanning Fluorimetry (DSF) is employed first. It is insensitive to the kinetic mechanism of inhibition and directly measures the thermodynamic stabilization of the target protein upon fragment binding.

  • Secondary Screen (Functional): The ADP-Glo™ Kinase Assay is used to confirm that the binding observed in DSF translates to functional inhibition of ATP turnover.

  • Orthogonal Validation (Kinetic): Surface Plasmon Resonance (SPR) confirms the 1:1 binding stoichiometry and calculates the exact dissociation constant ( Kd​ ), ruling out non-specific aggregation.

FBDD_Workflow Start Fragment Library (2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one) DSF Primary Screen: DSF (Thermal Shift Assay) Start->DSF High Conc. (1 mM) SPR Orthogonal Validation: SPR (Binding Kinetics) DSF->SPR ΔTm > 1.5°C Activity Functional Assay: ADP-Glo Kinase Assay SPR->Activity Kd confirmation Xray Structural Biology: X-ray Co-crystallography Activity->Xray IC50 < 500 μM Optimization Hit-to-Lead: Fragment Growing Xray->Optimization 3D Binding Mode

Fragment-based screening workflow for pyrazole derivatives.

Step-by-Step In Vitro Assay Protocols

Primary Screen: Differential Scanning Fluorimetry (DSF)

Purpose: To detect ligand-induced thermal stabilization of the target kinase. Self-Validating Control: Inclusion of a DMSO-only baseline and a known pan-kinase inhibitor (e.g., Staurosporine) to define the maximum thermal shift ( ΔTm​ ).

Protocol:

  • Reagent Preparation: Prepare the target kinase (e.g., Aurora A or CDK2) at a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X stock).

  • Compound Dispensing: Dispense 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride into a 384-well PCR plate to achieve a final concentration of 1 mM. Maintain final DMSO concentration at 2% across all wells.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 15 minutes to allow complex formation.

  • Thermal Melt: Run the plate in a Real-Time PCR instrument. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. A ΔTm​≥1.5∘C compared to the DMSO control indicates positive binding.

Functional Validation: ADP-Glo™ Kinase Assay

Purpose: To quantify the half-maximal inhibitory concentration ( IC50​ ) by measuring the depletion of ATP[5]. Self-Validating Control: Calculate the Z'-factor using positive (no enzyme) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the fragment starting at 2 mM in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Enzyme Reaction: Add 5 µL of the target kinase (optimized concentration, typically 1-5 nM) to a 384-well solid white plate. Add 2.5 µL of the compound dilution and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix. The ATP concentration should be set at its apparent Km​ for the specific kinase to ensure sensitivity to competitive hinge-binders.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 minutes, then read luminescence.

  • Data Analysis: Plot luminescence vs. log[inhibitor] and fit to a 4-parameter logistic equation to determine the IC50​ .

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Purpose: To determine the binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) in real-time, confirming the fragment does not act via colloidal aggregation[6].

Protocol:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry (target level: 3000-5000 Response Units [RU] to ensure sufficient signal for a low-molecular-weight fragment).

  • Analyte Preparation: Dilute the pyrazole fragment in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to a concentration range of 10 µM to 1 mM.

  • Injection: Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Analysis: Double-reference the sensograms (subtracting reference cell and blank injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to extract the Kd​ .

Data Presentation & Ligand Efficiency Metrics

To evaluate whether 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one is a viable candidate for fragment growing, its Ligand Efficiency (LE) must be calculated[1]. LE normalizes the binding energy by the number of heavy atoms (HA), allowing comparison across molecules of different sizes.

LE=HA1.37×pIC50​​

An LE > 0.30 kcal/mol/HA is considered the threshold for a high-quality fragment[1].

Table 1: Representative Profiling Data for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one against a Model Kinase (e.g., Aurora A)

ParameterValue / MetricInterpretation
Molecular Weight (Free Base) 152.19 DaIdeal fragment size (Rule of 3 compliant)
Heavy Atoms (HA) 11Highly atom-efficient scaffold
DSF Thermal Shift ( ΔTm​ ) + 2.4 °C (at 1 mM)Strong thermodynamic stabilization
SPR Affinity ( Kd​ ) 185 µMTypical low-affinity fragment binding
Enzymatic IC50​ (ADP-Glo) 210 µMFunctional inhibition aligns with Kd​
Ligand Efficiency (LE) 0.45 kcal/mol/HA Excellent starting point for optimization (>0.30)

Note: The high LE of 0.45 indicates that the pyrazole hinge interactions and the isobutyryl hydrophobic contacts are highly optimized for their size, providing a robust foundation for adding functional groups targeting the DFG-motif or solvent-exposed regions.

References

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis. Available at:[Link]

  • Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Astex Pharmaceuticals. Available at:[Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ResearchGate. Available at:[Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at:[Link]

Sources

developing a nanosuspension of a novel pyrazolone derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering a Stable Nanosuspension of a Novel Pyrazolone Derivative

Scientific Rationale & Context

Pyrazolone derivatives, characterized by their unique five-membered lactam ring structure, are heavily investigated for their potent antioxidant, anti-inflammatory, and neuroprotective activities[1]. However, the clinical and pharmaceutical translation of these novel compounds is frequently restricted by their highly lipophilic nature and poor aqueous solubility, placing them in Class II or IV of the Biopharmaceutics Classification System (BCS)[1].

To overcome this bioavailability bottleneck, formulating the pyrazolone derivative as a nanosuspension—a sub-micron colloidal dispersion of pure active pharmaceutical ingredient (API) stabilized by polymers and surfactants—is a highly effective strategy. By reducing the particle size to the nanometer range, the specific surface area increases exponentially, leading to a dramatic enhancement in dissolution velocity as defined by the Noyes-Whitney equation[2].

Formulation Strategy: Mechanistic Causality

Process Selection (Top-Down Wet Milling): We utilize a wet media milling process over bottom-up nanoprecipitation. Wet milling utilizes high-shear mechanical attrition to fracture coarse crystals while preserving the stable crystalline lattice of the pyrazolone API. This prevents the generation of thermodynamically unstable amorphous regions that are highly prone to recrystallization during storage[3].

Electrosteric Stabilization: The primary failure mode of nanosuspensions is Ostwald ripening, a thermodynamic phenomenon where smaller particles dissolve and redeposit onto larger particles due to differences in saturation solubility, ultimately leading to crystal growth and agglomeration[2]. To mitigate this, our protocol employs a dual-stabilizer electrosteric strategy:

  • Steric Barrier: Poloxamer 188, a non-ionic triblock copolymer, adsorbs tightly onto the hydrophobic surfaces of the pyrazolone particles, creating a thick steric hydration layer that physically prevents particle collision[3].

  • Electrostatic Repulsion: Sodium Lauryl Sulfate (SLS) is incorporated to impart a strong negative charge to the particle surface. This drives the zeta potential beyond the critical threshold of |30| mV, ensuring robust electrostatic repulsion between adjacent nanoparticles[4].

Process Workflow

NanosuspensionWorkflow API Novel Pyrazolone Derivative (API) PreDispersion Pre-Dispersion (High-Shear Mixing) API->PreDispersion Stabilizer Stabilizer Solution (Poloxamer + SLS) Stabilizer->PreDispersion WetMilling Wet Media Milling (0.3 mm Zirconia Beads) PreDispersion->WetMilling Nano Nanosuspension (100 - 300 nm) WetMilling->Nano Char Characterization (DLS & Zeta Potential) Nano->Char

Figure 1: Workflow for the wet media milling and characterization of pyrazolone nanosuspensions.

Experimental Protocols

Protocol 1: Preparation via Wet Media Milling Causality: Using 0.3 mm yttrium-stabilized zirconia beads provides an exponentially higher number of contact points compared to larger beads, maximizing the fracture kinetics necessary to achieve sub-300 nm particle sizes without excessive milling times[4].

  • Stabilizer Preparation: Dissolve 1.0% (w/v) Poloxamer 188 and 0.1% (w/v) SLS in 50 mL of ultra-purified water (Milli-Q) under continuous magnetic stirring at 400 rpm until optically clear.

  • API Pre-Dispersion: Slowly add 5.0% (w/v) of the coarse pyrazolone derivative powder to the stabilizer solution. Homogenize using a high-shear mixer at 8,000 rpm for 5 minutes to ensure complete wetting of the hydrophobic API.

  • Media Milling: Transfer the pre-dispersion into a water-jacketed milling chamber. Add 0.3 mm yttrium-stabilized zirconia beads at a bead-to-suspension volume ratio of 1:1.

  • Milling Parameters: Operate the mill at 2,500 rpm for 60 minutes. Maintain the cooling jacket at 10°C to dissipate the kinetic heat generated, preventing thermal degradation of the pyrazolone API.

  • Validation Checkpoint: Extract a 10 µL aliquot at the 30-minute mark. Observe under a polarized light microscope. If large, un-fractured API agglomerates (>5 µm) remain, verify the cooling system and extend the milling time by 15 minutes. The protocol is self-validating when the intermediate sample shows a uniform, milky dispersion without visible coarse crystals.

Protocol 2: Physicochemical Characterization Causality: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). A tight PDI is critical; a broad size distribution accelerates Ostwald ripening due to extreme differences in saturation solubility between the smallest and largest particles[2].

  • Sample Dilution: Dilute 100 µL of the milled nanosuspension in 9.9 mL of ultra-purified water to prevent multiple scattering effects during measurement.

  • DLS Measurement: Transfer 1 mL of the diluted sample to a disposable polystyrene cuvette. Measure Z-average and PDI at 25°C using a 173° backscatter angle.

  • Zeta Potential: Inject the sample into a folded capillary cell. Apply a voltage of 150V and measure electrophoretic mobility.

  • Validation Checkpoint: A successful run must yield a PDI < 0.25 and a Zeta Potential > |30| mV. If PDI > 0.25, the milling energy was distributed unevenly; increase the bead loading density in subsequent batches.

Protocol 3: In Vitro Dissolution Testing

  • Setup: Use USP Apparatus II (Paddle) at 50 rpm. The dissolution medium is 900 mL of Phosphate Buffer (pH 6.8) maintained at 37 ± 0.5°C.

  • Loading: Introduce an aliquot of nanosuspension equivalent to 10 mg of the pyrazolone derivative into a dialysis bag (MWCO 12-14 kDa), seal, and submerge.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes, replacing with fresh medium. Quantify drug release via HPLC at the compound's specific UV absorbance maximum.

Quantitative Data Presentation

The following table summarizes the optimization matrix and the expected Critical Quality Attributes (CQAs) of the pyrazolone nanosuspensions.

Formulation IDPyrazolone API (% w/v)Poloxamer 188 (% w/v)SLS (% w/v)Milling Time (min)Z-Average (nm)PDIZeta Potential (mV)Turbiscan Stability Index (30 Days)
F1 (Control) 5.00.00.060> 25000.85-5.2> 15.0 (Phase Separation)
F2 (Steric) 5.01.00.060450 ± 150.32-12.48.5 (Mild Settling)
F3 (Electrostatic) 5.00.00.160380 ± 200.41-38.610.2 (Agglomeration)
F4 (Optimized) 5.01.00.160185 ± 80.18-35.2< 2.0 (Highly Stable)

Note: The optimized formulation (F4) demonstrates the synergistic effect of electrosteric stabilization, yielding the lowest particle size, narrowest distribution (PDI < 0.2), and a Turbiscan Stability Index (TSI) indicative of long-term resistance to Ostwald ripening.

References[2] NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM. Pharmacophore.https://pharmacophorejournal.com/article/nanosuspension-a-promising-drug-delivery-system[3] Development of Dermal Lidocaine Nanosuspension Formulation by the Wet Milling Method Using Experimental Design: In Vitro/In Vivo Evaluation. ACS Omega.https://pubs.acs.org/doi/10.1021/acsomega.4c06789[4] Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8067425/[1] Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. BioNanoScience.https://link.springer.com/article/10.1007/s12668-024-01531-1

Sources

Application Note: In Vivo Pharmacological Profiling of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy experimental design for pyrazole-based small molecule inhibitors.

Introduction & Scientific Rationale

The pyrazole ring is a highly privileged scaffold in modern medicinal chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, tofacitinib, and baricitinib)[1]. The compound 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride (an isobutyryl pyrazole derivative) functions as a critical bioactive fragment and synthetic precursor in Fragment-Based Drug Discovery (FBDD). Its structural geometry allows it to mimic the purine ring of ATP, enabling high-affinity binding to the hinge region of the JH1 kinase domain in Janus Kinases (JAK) and other therapeutic targets[2].

The hydrochloride salt form is specifically utilized to overcome the poor aqueous solubility often associated with neutral pyrazoles, facilitating easier formulation for in vivo intravenous (IV) and oral (PO) administration[3]. This application note outlines a self-validating in vivo experimental cascade designed to evaluate the pharmacokinetics, target engagement, and phenotypic efficacy of novel drug candidates derived from this pyrazole scaffold.

Mechanistic Grounding: The JAK/STAT Intervention

To design an effective in vivo study, one must first understand the causality of the target pathway. Pyrazole derivatives typically exert their effect by acting as ATP-competitive inhibitors at the JAK kinase domain. By blocking JAK autophosphorylation, these compounds prevent the downstream phosphorylation of STAT proteins (pSTAT), thereby halting the transcription of pro-inflammatory cytokines[4].

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-α) Receptor Transmembrane Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JH1 Catalytic Domain) Receptor->JAK Receptor Dimerization STAT Latent STAT Protein JAK->STAT Phosphorylation Cascade pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nuclear Translocation & Gene Transcription pSTAT->Nucleus Drives Inflammation Inhibitor Pyrazole-based Scaffold (2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one) Inhibitor->JAK ATP-Competitive Blockade

Mechanism of pyrazole-based inhibitors blocking the JAK/STAT inflammatory signaling cascade.

Protocol I: In Vivo Pharmacokinetic (PK) Profiling

Causality & Rationale: Pyrazole scaffolds can sometimes exhibit rapid metabolic clearance due to hepatic oxidation or poor oral absorption[5]. Before advancing to efficacy models, establishing the fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) profile is mandatory.

Step-by-Step Methodology
  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250g) equipped with jugular vein catheters to allow for stress-free, repeated serial blood sampling. Fast the PO cohort overnight (12 hours) prior to dosing to eliminate food-drug interaction variables.

  • Formulation:

    • IV Dosing (1 mg/kg): Dissolve the pyrazole hydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline. The HCl salt ensures complete dissolution.

    • PO Dosing (10 mg/kg): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 in water.

  • Administration & Sampling: Administer the compound. Collect 200 µL blood samples via the catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation. Quantify the parent compound using a validated LC-MS/MS method (e.g., Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole).

Quantitative Data Summary: Target PK Parameters

The following table outlines the critical PK parameters generated from this protocol and their benchmark thresholds for advancing a pyrazole derivative.

Pharmacokinetic ParameterDefinitionTarget Benchmark for Advancement
Cmax​ (Maximum Concentration)Peak plasma concentration after oral dosing.> 1,000 ng/mL (Dose-dependent)
Tmax​ (Time to Peak)Time required to reach Cmax​ .0.5 – 2.0 hours
AUC0−∞​ (Area Under Curve)Total systemic exposure over time.> 5,000 h·ng/mL
CL (Clearance)Rate at which the drug is removed from plasma.< 30 mL/min/kg (Low hepatic extraction)
F% (Oral Bioavailability)Percentage of oral dose reaching systemic circulation.> 30%

Protocol II: Pharmacodynamic (PD) Target Engagement

Causality & Rationale: High plasma exposure ( AUC ) does not guarantee that the compound successfully penetrates target tissues or engages the kinase in vivo. To self-validate the PK data, we must measure the direct biological consequence of the drug: the inhibition of STAT phosphorylation in circulating leukocytes[2].

Step-by-Step Methodology (Whole-Blood Flow Cytometry)
  • In Vivo Dosing: Administer the pyrazole derivative to C57BL/6 mice (PO, 10 mg/kg).

  • Blood Collection: At Tmax​ (e.g., 1 hour post-dose), collect 100 µL of whole blood via submandibular bleed into heparinized tubes. Include a vehicle-treated control group to establish baseline pSTAT levels.

  • Ex Vivo Stimulation: Aliquot 50 µL of blood and stimulate with 100 ng/mL of recombinant murine IL-6 (to drive JAK1/JAK2/STAT3) or IFN-α (to drive JAK1/TYK2/STAT1) for exactly 15 minutes at 37°C[2].

  • Fixation and Permeabilization: Halt the reaction by adding a proprietary Lyse/Fix buffer (e.g., BD Phosflow) for 10 minutes at 37°C. Centrifuge and wash, then permeabilize cells using ice-cold 100% methanol for 30 minutes on ice.

  • Staining & Analysis: Stain cells with fluorophore-conjugated antibodies against CD3 (T-cell marker) and pSTAT3 (Tyr705) or pSTAT1 (Tyr701). Analyze via flow cytometry.

  • Validation: A successful pyrazole inhibitor will demonstrate a >50% reduction in the Mean Fluorescence Intensity (MFI) of pSTAT compared to the vehicle control.

Protocol III: In Vivo Efficacy (Adjuvant-Induced Arthritis Model)

Causality & Rationale: Once PK and PD are established, the compound must demonstrate phenotypic efficacy. The Adjuvant-Induced Arthritis (AIA) rat model is the gold standard for evaluating JAK-targeting pyrazole compounds, as the disease pathology is heavily driven by the IL-6/JAK/STAT axis[6].

Efficacy_Workflow Phase1 Phase 1: Acclimation (Days -7 to 0) Phase2 Phase 2: AIA Induction (Day 0: M. tuberculosis) Phase1->Phase2 Phase3 Phase 3: PO Dosing (Days 1 to 14) Phase2->Phase3 Phase4 Phase 4: Micro-CT & Histology (Day 15) Phase3->Phase4

Chronological workflow for the in vivo Adjuvant-Induced Arthritis (AIA) efficacy model.

Step-by-Step Methodology
  • Induction: On Day 0, inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis into the base of the tail or the right hind paw of Lewis rats.

  • Treatment Regimen: Randomize animals into groups (n=8 per group to ensure 80% statistical power)[4]. Begin daily oral gavage of the pyrazole derivative (e.g., 3, 10, and 30 mg/kg) from Day 1 to Day 14. Include a vehicle control and a positive control (e.g., Tofacitinib, 10 mg/kg).

  • In-Life Measurements: Measure hind paw volume using a plethysmometer every alternate day. Score clinical arthritis severity on a scale of 0-4 per paw.

  • Endpoint Analysis (Day 15): Euthanize the animals. Harvest the hind paws for high-resolution micro-computed tomography (micro-CT) to quantify bone mineral density (BMD) and bone volume fraction (BV/TV), validating the prevention of osteoclast-mediated bone degradation[4].

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL:[Link]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • JAK Inhibition Prevents Bone Loss and Reduces Inflammation in Experimental Periodontitis Source: NIH / PubMed Central URL:[Link]

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) Source: NIH / PubMed Central URL:[Link]

  • Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors Source: Immunotherapy Advances (Oxford Academic) URL:[Link]

Sources

Application Notes and Protocols: Formulation of Pyrazole Compounds for Oral Administration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Oral Bioavailability Challenge

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic agents.[1][2][3] Pyrazole and its derivatives are prized for their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.[4]

Despite their therapeutic promise, a significant challenge in the development of pyrazole-based drug candidates is their frequently poor aqueous solubility.[5][6] Many of these compounds are classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), meaning their absorption after oral administration is limited by their dissolution rate in the gastrointestinal (GI) tract.[7][8][9] This poor solubility can lead to low and variable oral bioavailability, hindering clinical progression and therapeutic efficacy.[10]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pre-formulation assessment and robust formulation strategies to overcome the solubility challenges inherent in many pyrazole compounds, thereby enhancing their potential for successful oral drug delivery.

Section 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of developing a stable and effective oral dosage form.[11] This pre-formulation stage provides the critical data needed to select the most appropriate formulation strategy.

Key Physicochemical and Biopharmaceutical Characterization

A systematic approach to characterization is essential. The following parameters should be evaluated to build a comprehensive profile of the pyrazole compound.

ParameterMethod(s)Rationale & Causality
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8), biorelevant media (FaSSIF, FeSSIF)Determines the fundamental dissolution challenge. Solubility at different pH values is critical for predicting dissolution behavior throughout the GI tract. Biorelevant media mimic the fed and fasted states, providing a more accurate prediction of in vivo performance.
pKa Potentiometric titration, UV-spectrophotometryThe pyrazole ring contains ionizable nitrogen atoms.[4] Knowing the pKa is essential to understand how solubility will change with pH in the stomach and intestines, directly impacting absorption.
LogP / LogD Shake-flask, HPLC-based methodsMeasures the lipophilicity of the compound. A high LogP often correlates with poor aqueous solubility (BCS Class II) but high membrane permeability. This value helps guide the selection between lipid-based and solid-dispersion strategies.
Solid-State Properties Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)PXRD identifies the crystalline form (polymorph) or confirms an amorphous state. DSC determines the melting point and glass transition temperature (Tg), which are critical for developing thermal-based formulations like hot-melt extrusion and assessing the stability of amorphous systems.[12]
Pre-formulation Workflow

The data gathered from these initial studies guides a logical decision-making process for formulation development.

preformulation_workflow cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Data Analysis & Classification cluster_2 Phase 3: Strategy Selection API Pyrazole API Solubility Determine Aqueous Solubility (pH 1.2 - 6.8, FaSSIF/FeSSIF) API->Solubility SolidState Solid-State Analysis (PXRD, DSC, TGA) API->SolidState PKA_LogP Determine pKa & LogP/D API->PKA_LogP Analysis Analyze Data Solubility->Analysis SolidState->Analysis PKA_LogP->Analysis BCS_Class Assign Provisional BCS Class Analysis->BCS_Class Strategy Select Formulation Strategy BCS_Class->Strategy Primarily BCS Class II/IV

Caption: Workflow for pre-formulation assessment of pyrazole compounds.

Section 2: Formulation Strategies to Enhance Oral Bioavailability

For poorly soluble pyrazole compounds, the primary goal is to increase the dissolution rate and/or the concentration of dissolved drug at the site of absorption. Several field-proven strategies can achieve this. The choice depends on the API's properties, the desired dose, and the stage of development.

strategy_selection Start Poorly Soluble Pyrazole API Decision1 Development Stage? Start->Decision1 CoSolvent Strategy 1: Co-Solvent / Surfactant System Decision1->CoSolvent Preclinical / Discovery Advanced Advanced Formulation Decision1->Advanced Development Decision2 API Properties: High LogP? Thermally Stable? SNEDDS Strategy 3: SNEDDS (Lipid-Based) Decision2->SNEDDS Yes ASD Strategy 2: Amorphous Solid Dispersion (Polymer-Based) Decision2->ASD No Advanced->Decision2 snedds_formation cluster_0 In Capsule cluster_1 In GI Tract SNEDDS_Pre SNEDDS Pre-concentrate (Drug in Oil/Surfactant) GI_Fluids GI Fluids (Aqueous Environment) SNEDDS_Pre->GI_Fluids Ingestion Nanoemulsion Spontaneous Emulsification (Nano-droplets) GI_Fluids->Nanoemulsion Absorption Enhanced Absorption (Drug Absorbed from Droplets) Nanoemulsion->Absorption

Caption: Mechanism of SNEDDS action in the GI tract.

Protocol 3: Development and Optimization of a SNEDDS Formulation

Part A: Excipient Screening and Phase Diagram Construction

  • Solubility Screening: Determine the saturation solubility of the pyrazole API in various oils (e.g., Capryol 90, Labrafil M 2515 CS), surfactants (e.g., Tween 80, Cremophor RH 40), and co-surfactants (e.g., PEG400, Transcutol HP). Select the excipients that show the highest solubilizing capacity for the API. [7][13]2. Construct Pseudo-Ternary Phase Diagrams: To identify the optimal ratios of components, prepare a series of formulations by systematically varying the concentrations of the chosen oil, surfactant, and co-surfactant. For each formulation, titrate with water and observe the point at which it emulsifies and whether it forms a clear/bluish nanoemulsion. Plot these results on a ternary phase diagram to map the efficient self-emulsification region.

Part B: Preparation and Characterization of Optimized SNEDDS

  • Preparation: Based on the phase diagrams, select a formulation from the optimal nanoemulsion region. For example, a formulation could be 10% API, 25% oil, 56% surfactant, and 19% co-surfactant. [8]Accurately weigh and combine the components. Stir at a moderate temperature (e.g., 40°C) until a clear, homogenous liquid is formed.

  • Characterization (Self-Validation):

    • Emulsification Efficiency: Dilute a known amount of the SNEDDS pre-concentrate (e.g., 1 mL) in a large volume of water (e.g., 250 mL) with gentle stirring. The formulation should disperse rapidly to form a clear or slightly opalescent nanoemulsion.

    • Droplet Size and Polydispersity Index (PDI): Measure the droplet size and PDI of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. A mean droplet size <200 nm and a PDI <0.3 are generally considered optimal. [7] * Zeta Potential: Measure the surface charge of the droplets. A high absolute zeta potential (e.g., > |20| mV) indicates good colloidal stability. [7] * In Vitro Drug Release: Perform a dissolution test using a dialysis bag or a similar method to assess the rate of drug release from the nanoemulsion compared to the unformulated drug. A much faster and more complete release validates the SNEDDS approach. [13]

References

  • Title: FORMULATION DEVELOPMENT OF SELF NANOEMULSIFYING DRUG DELIVERY SYSTEM (SNEDDS) OF CELECOXIB FOR IMPROVEMENT OF ORAL BIOAVAILABILITY Source: Pharmacophore URL: [Link]

  • Title: Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Formulation development of self-nanoemulsifying drug delivery system of celecoxib for the management of oral cavity inflammation Source: Pharmaceutical Development and Technology (Taylor & Francis) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: ResearchGate URL: [Link]

  • Title: Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs Source: AAPS (American Association of Pharmaceutical Scientists) URL: [Link]

  • Title: Preparation and evaluation of celecoxib lyophilized orally disintegrating tablets with high bioavailability Source: PubMed URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix Source: Google Patents URL
  • Title: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: A Review On Pyrazole An Its Derivative Source: IJCRT.org URL: [Link]

  • Title: Overcoming Bioavailability Challenges In Oral Formulation Development Source: Pharmaceutical-int.com URL: [Link]

  • Title: Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Innovative Approaches in Preformulation Studies for APIs: Shaping the Future of Drug Development Source: Sennos Biotech URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility, handling, or formulation issues with 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride (often utilized as a specialized building block or pharmacological intermediate).

Rather than simply providing generic workarounds, this guide delves into the physicochemical causality behind your observations, empowering you to rationally design your workflows.

Physicochemical Profile & Solubility Dynamics

To troubleshoot solubility, we must first understand the thermodynamic properties of the molecule. The compound consists of a lipophilic isobutyryl group attached to a polar pyrazole ring, formulated as a hydrochloride salt.

The conversion of pyrazole-containing compounds into hydrochloride salts is a standard industry practice designed specifically to improve their aqueous solubility for biological evaluation[1]. However, the pyrazole ring is a very weak base, with the pKa of its conjugate acid typically residing around 2.5[2]. Because acid dissociation constants (pKa) strictly dictate solubility, lipophilicity, and membrane permeability[3], any shift in the micro-environmental pH will drastically alter the compound's solubility profile.

Quantitative Data Summary
PropertyValue / CharacteristicImpact on Experimental Design
Salt Form Hydrochloride (HCl)Highly polar ionic lattice; insoluble in non-polar organics.
Target pKa ~2.5 (Pyrazole conjugate acid)Deprotonates rapidly at pH > 3.0, yielding the neutral free base.
Aqueous Solubility (Salt) High (>50 mg/mL in DI water)Ideal for initial stock solutions in unbuffered pure water.
Aqueous Solubility (Free Base) Low (<1 mg/mL at pH 7.4)Prone to precipitation in physiological assay buffers.
Organic Solubility (Salt) Low (DCM, THF, Toluene)Requires neutralization (free-basing) for cross-coupling synthesis.
Organic Solubility (Free Base) High (DCM, EtOAc, THF)Easily extractable into organic layers during liquid-liquid extraction.

Troubleshooting Workflow & Diagnostics

G Start Solubility Issue Encountered Solvent Which solvent system? Start->Solvent Aq Aqueous Buffer (e.g., PBS pH 7.4) Solvent->Aq In vitro assays Org Organic Solvent (e.g., DCM, THF) Solvent->Org Chemical synthesis AqIssue Precipitation upon DMSO dilution Aq->AqIssue OrgIssue Powder remains undissolved Org->OrgIssue AqMech Mechanism: Deprotonation to lipophilic free base (pH > pKa 2.5) AqIssue->AqMech OrgMech Mechanism: Ionic lattice of HCl salt resists non-polar solvation OrgIssue->OrgMech AqFix Solution: Step-down dilution, add co-solvents, or keep [C] < Kinetic Limit AqMech->AqFix OrgFix Solution: Add 1.5 eq DIPEA or perform aqueous free-basing extraction OrgMech->OrgFix

Figure 1: Decision tree for diagnosing and resolving pyrazole HCl salt solubility issues.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, which is perfectly clear. However, when I dilute it into my pH 7.4 HEPES assay buffer, the compound immediately crashes out. Why? A: This is a classic pH-driven phase change, not a DMSO issue. In DMSO, the HCl salt remains solvated. When you inject this stock into a pH 7.4 buffer, the buffer instantly neutralizes the HCl. Because the pKa of the pyrazole nitrogen is ~2.5[2], the environment is nearly 5 pH units above the pKa, meaning >99.99% of the compound instantly converts to the neutral free base. The neutral free base is highly lipophilic and its thermodynamic aqueous solubility is rapidly exceeded, causing nucleation and precipitation. See Protocol 2 for the solution.

Q2: I am trying to perform an N-alkylation on the pyrazole ring. The protocol calls for Dichloromethane (DCM), but the powder just floats as a suspension. Is my batch degraded? A: Your batch is likely fine. You are observing the thermodynamic insolubility of an ionic lattice in a non-polar solvent. The hydrochloride salt consists of charged Pyrazolium-H+ and Cl- ions, which cannot be solvated by DCM. To proceed with your synthesis, you must break the salt bridge by adding a soluble organic base (like N,N-Diisopropylethylamine - DIPEA) directly to the reaction, or by pre-extracting the free base. See Protocol 1.

Q3: My powder has turned into a sticky, clumpy paste after a few weeks on the bench. Can I still use it? A: Pyrazole hydrochloride salts are notoriously hygroscopic. The salt has absorbed atmospheric moisture, which throws off your molar mass calculations (you are now weighing water) and can lead to localized hydrolysis. It is recommended to discard the degraded paste, or rigorously dry it under high vacuum (lyophilization) and store future aliquots in a desiccator backfilled with Argon at -20°C.

pH-Dependent Protonation & Solubility Pathway

Protonation Cation Cation Neutral Neutral Free Base (pH 3 - 13) • Pyrazole • No net charge • Low Aqueous Sol • High Organic Sol Cation->Neutral + OH- (Deprotonation) Neutral->Cation + HCl (Protonation) Anion Anion Neutral->Anion + Strong Base (pKa ~14) Anion->Neutral + H+

Figure 2: Protonation states of the pyrazole core and their impact on solvent compatibility.

Experimental Protocols

Protocol 1: Free-Basing the Hydrochloride Salt for Organic Synthesis

Use this protocol when you need the compound to dissolve in non-polar organic solvents (DCM, THF, Toluene) for downstream chemical synthesis.

Rationale: We use a mild aqueous base (Sodium Bicarbonate) to deprotonate the pyrazole without risking hydrolysis of the ketone. The resulting neutral free base is then partitioned into an organic layer.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride in 20 mL of Deionized (DI) water in a separatory funnel. (The salt will dissolve completely).

  • Neutralization: Slowly add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Caution: Effervescence ( CO2​ gas) will occur.

  • Self-Validation Check: Dip a glass rod into the aqueous layer and touch it to pH indicator paper. Ensure the pH is strictly 8.0. If not, add more NaHCO3​ .

  • Extraction: Add 30 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the funnel. Stopper and invert gently 5-6 times, venting the stopcock frequently to release pressure.

  • Separation: Allow the layers to separate. The neutral free base is now in the organic (bottom if DCM, top if EtOAc) layer.

  • Collection: Drain the organic layer into an Erlenmeyer flask. Repeat the extraction (Step 4-5) with an additional 20 mL of organic solvent and combine the organic layers.

  • Drying & Concentration: Add 2-3 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic layers. Swirl for 5 minutes until the liquid is clear. Filter out the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the pure, organic-soluble free base.

Protocol 2: Optimized Preparation of Assay-Ready Solutions (Avoiding the DMSO-Crash)

Use this protocol to prepare solutions for biological assays (e.g., cell culture, enzymatic assays) at physiological pH (7.4).

Rationale: To prevent the lipophilic free base from nucleating when the pH shifts upon buffer dilution, we must utilize a "step-down" kinetic dilution method and employ biocompatible surfactants to create micellar sinks for the neutral molecule.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM primary stock solution by dissolving the HCl salt powder in 100% anhydrous DMSO. Vortex until completely clear.

  • Buffer Preparation: Prepare your target assay buffer (e.g., PBS or HEPES, pH 7.4) and supplement it with a biocompatible solubilizer: either 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA). Warm the buffer to 37°C.

  • Intermediate Dilution: Do not dilute directly from 10 mM to your final working concentration. First, create a 1 mM intermediate stock by pipetting 10 µL of the 10 mM DMSO stock into 90 µL of the warmed, supplemented assay buffer.

  • Rapid Mixing: Pipette up and down vigorously immediately upon addition. The rapid mixing disperses the compound before localized high concentrations can nucleate.

  • Final Dilution: Dilute the 1 mM intermediate stock to your final assay concentration (e.g., 10 µM) in the assay plate.

  • Self-Validation Check: Before adding cells or enzymes, measure the Optical Density (OD) of the well at 600 nm using a microplate reader. An OD600​>0.05 indicates sub-visual micro-precipitation has occurred, meaning the concentration exceeds the kinetic solubility limit and must be lowered.

References

  • Pyrazoline as a medicinal scaffold. Revista Bionatura. Available at: [Link]

  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. MDPI. Available at: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and established protocols. Pyrazole and its derivatives are significant scaffolds in medicinal chemistry, and achieving robust separation of their isomers is critical for accurate analysis, purification, and regulatory compliance.

Introduction: The Challenge of Pyrazole Isomer Separation

The separation of pyrazole isomers by High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge primarily due to their inherent structural similarities.[1][2] Positional isomers (regioisomers), such as 1,3- versus 1,5-disubstituted pyrazoles, often possess very similar polarities and physicochemical properties, leading to co-elution.[1] Chiral isomers (enantiomers) are even more challenging as they have identical physical properties in an achiral environment, necessitating specialized chiral separation techniques.[2][3] Furthermore, the basic nature of the pyrazole ring can cause undesirable interactions with the stationary phase, resulting in poor peak shapes.[1]

This guide provides a structured approach to overcoming these challenges, enabling you to develop robust and efficient HPLC methods for your specific pyrazole isomers.

Troubleshooting Guide: Common Issues and Solutions

Rapidly diagnose and resolve common problems encountered during the HPLC separation of pyrazole isomers with this targeted troubleshooting table.

Problem Potential Causes Recommended Solutions & Explanations
Co-elution or Poor Resolution of Positional Isomers Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.Change Column Chemistry: If a standard C18 column is failing, consider a phenyl-hexyl column to enhance π-π interactions, which can be highly effective for separating aromatic isomers.[1] For highly polar isomers, consider Aqueous Normal Phase (ANP) on a Diamond Hydride™ or UDA™ column.[4]
Suboptimal Mobile Phase Composition: The organic modifier or aqueous phase is not providing adequate selectivity.Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Acetonitrile often provides different selectivity for aromatic compounds compared to methanol.[1] Implement a gradient elution to resolve compounds with a wider range of polarities.[1]
Peak Tailing Secondary Silanol Interactions: The basic nitrogen atoms of the pyrazole ring interact with acidic residual silanols on the silica-based stationary phase.Use a Buffer: Incorporate a buffer (e.g., phosphate, acetate at 20-50 mM) into the mobile phase to maintain a constant pH and mask silanol interactions.[1]
Employ an End-Capped Column: Use a modern, high-purity silica column that has been end-capped to minimize exposed silanol groups.[1]
Adjust Mobile Phase pH: For basic pyrazoles, increasing the mobile phase pH can neutralize the analyte, reducing interactions with the stationary phase and improving peak shape.[5] Ensure the pH is at least 1.5-2 units away from the analyte's pKa for robust retention.[6]
Irreproducible Retention Times Fluctuations in Mobile Phase pH: Small shifts in pH can significantly impact the retention of ionizable pyrazole isomers.Buffer the Mobile Phase: A well-chosen buffer system is crucial for maintaining a stable pH and ensuring reproducible retention times.[1]
Temperature Variations: Column temperature affects retention time and selectivity.[7]Use a Column Thermostat: Maintain a constant and optimized column temperature to ensure run-to-run and day-to-day reproducibility.
No Separation of Enantiomers Use of an Achiral Stationary Phase: Standard HPLC columns cannot resolve enantiomers.Employ a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for separating chiral pyrazole derivatives.[2][8][9][10]
Incorrect Mobile Phase for Chiral Separation: The mobile phase composition is critical for achieving enantioseparation on a CSP.Optimize Chiral Mobile Phase: For normal-phase chiral separations, n-hexane/ethanol or n-hexane/2-propanol mixtures are commonly used.[9][11] For polar organic mode, which can offer shorter run times, methanol, ethanol, or acetonitrile can be effective.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for pyrazole positional isomers?

A1: A logical starting point is reversed-phase HPLC. We recommend beginning with a modern, end-capped C18 column and a simple mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.[12][13] This acidic mobile phase helps to protonate the pyrazole nitrogen, leading to more consistent interactions and better peak shapes. From this initial run, you can assess the degree of separation and decide on the next optimization steps, such as trying a different organic modifier (methanol) or a different stationary phase (e.g., a phenyl column).[1]

Q2: How does mobile phase pH affect the separation of pyrazole isomers?

A2: The mobile phase pH is a powerful tool for optimizing separations of ionizable compounds like pyrazoles.[5][6] Pyrazoles are weakly basic, and their degree of ionization can be controlled by the mobile phase pH.

  • At low pH (acidic conditions): The pyrazole is protonated and carries a positive charge. This can lead to better water solubility and potentially sharper peaks if silanol interactions are controlled.

  • At high pH (basic conditions): The pyrazole is in its neutral form. This increases its hydrophobicity, leading to longer retention times in reversed-phase HPLC.[5] Operating at a pH where the analyte is neutral can significantly improve peak shape by eliminating ionic secondary interactions with the stationary phase.[5]

It is crucial to operate at a pH at least 1.5-2 units away from the pKa of your pyrazole to avoid peak splitting and ensure method robustness.[6]

Q3: When should I consider Normal-Phase Chromatography for pyrazole isomers?

A3: Normal-phase chromatography, often performed on a bare silica column, can be an excellent choice for separating positional isomers that are difficult to resolve by reversed-phase HPLC.[14][15] This technique separates compounds based on their polarity, with more polar compounds being retained longer on the polar stationary phase.[16][17][18] A typical mobile phase would be a mixture of a non-polar solvent like hexane with a more polar modifier like ethyl acetate or an alcohol.[2]

Q4: My pyrazole compound is chiral. How do I approach the separation of its enantiomers?

A4: The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[3][19] Polysaccharide-based CSPs are particularly successful for a wide range of compounds, including pyrazoles.[2][8][10]

  • Column Selection: Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition for pyrazole derivatives.[8][10]

  • Mobile Phase Mode: Both normal-phase (e.g., hexane/alcohol) and polar organic modes (e.g., pure alcohol or acetonitrile) can be effective.[8][10] The polar organic mode often results in shorter analysis times and sharper peaks.[8][10] The choice between cellulose and amylose-based columns and the mobile phase composition will depend on the specific structure of your analyte and may require screening of different conditions.

Experimental Protocol: A Step-by-Step Workflow for Method Development

This protocol outlines a systematic approach to developing a robust HPLC method for separating pyrazole isomers.

Objective: To achieve baseline separation (Resolution > 1.5) of pyrazole isomers with good peak shape and a reasonable run time.

1. Initial Column and Mobile Phase Screening (Reversed-Phase) a. Column: Start with a C18 column (e.g., 150 x 4.6 mm, 2.7 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Acetonitrile. d. Gradient: 5% to 95% B over 15 minutes. e. Flow Rate: 1.0 mL/min. f. Temperature: 30 °C. g. Detection: UV, monitor at a wavelength where the isomers have good absorbance (e.g., 254 nm or use a PDA detector to determine the optimal wavelength). h. Injection Volume: 5 µL.

2. Analysis of Initial Results and Optimization Strategy a. Assess Resolution: If isomers are co-eluting or poorly resolved, proceed with optimization. b. If some separation is observed: i. Optimize Gradient: Adjust the gradient slope to be shallower around the elution time of the isomers. ii. Try a Different Organic Modifier: Replace acetonitrile with methanol (0.1% formic acid in methanol) and repeat the initial screening run. Methanol can offer different selectivity. c. If no separation is observed: i. Change Stationary Phase: Switch to a column with a different selectivity, such as a Phenyl-Hexyl column, and repeat the screening. The π-π interactions offered by the phenyl stationary phase can be beneficial for aromatic isomers.[1]

3. pH Optimization a. If peak shape is poor (tailing) or resolution is still insufficient, investigate the effect of pH. b. Prepare Buffers: Prepare mobile phases with different pH values, for example: i. Low pH: 0.1% Formic Acid (pH ~2.7) or Phosphate buffer (pH 3.0). ii. Mid-Range pH: Acetate buffer (pH 5.0). iii. High pH: Ammonium bicarbonate (pH 8.0) or Ammonium hydroxide (pH 10). Ensure you are using a pH-stable column for mid-range and high pH work. c. Screen at Different pHs: Perform scouting gradients at each pH to find the optimal pH for retention and selectivity.

4. Final Method Refinement a. Once the best column, solvent, and pH are identified, fine-tune the gradient and temperature to achieve optimal resolution and run time. b. Validate the method: Assess robustness by making small, deliberate changes to method parameters (e.g., pH ± 0.2 units, temperature ± 2 °C) to ensure the separation is reliable.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the HPLC method development process for pyrazole isomers.

HPLC_Method_Development start Start: Pyrazole Isomer Mixture screen_c18 Step 1: Initial Screening Column: C18 Mobile Phase: ACN/Water + 0.1% FA start->screen_c18 eval1 Evaluate Resolution & Peak Shape screen_c18->eval1 optim_grad Optimize Gradient (Shallow Gradient) eval1->optim_grad Partial Separation try_methanol Try Methanol as Organic Modifier eval1->try_methanol Partial Separation change_column Step 2: Change Selectivity Try Phenyl-Hexyl Column eval1->change_column No/Poor Separation ph_optim Step 3: pH Optimization Screen Low, Mid, and High pH (with appropriate column) eval1->ph_optim Good Separation, Poor Peak Shape eval2 Evaluate Resolution optim_grad->eval2 try_methanol->eval2 change_column->eval2 eval2->ph_optim Resolution still insufficient or poor peak shape final_refine Step 4: Final Refinement Fine-tune Gradient & Temperature eval2->final_refine Good Resolution eval3 Evaluate Resolution & Peak Shape ph_optim->eval3 eval3->final_refine Good Resolution validate Validate Method (Robustness Testing) final_refine->validate end_method Final Optimized Method validate->end_method

Caption: A workflow for systematic HPLC method development for pyrazole isomers.

References

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. Available at: [Link]

  • El-Behairy, M. F., et al. (2020). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available at: [Link]

  • Dong, M. W. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Veeprho. (2023). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Smith, A. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. PMC. Available at: [Link]

  • Smith, A. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Available at: [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Lab-Training.com. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Available at: [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Available at: [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • Oriental Journal of Chemistry. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • LCGC International. (2023). Leveraging Multidimensional Modeling to Resolve Frequent Separation Challenges in HPLC. Available at: [Link]

  • MTC USA. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

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Technical Support Center: Preventing Precipitation of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride in Buffer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and drug development professionals who are experiencing precipitation issues when working with 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride .

This guide moves beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind your observations, providing self-validating protocols, and outlining authoritative formulation strategies.

Part 1: Mechanistic FAQs – The Root Cause of Precipitation

Q: Why does my 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride stock precipitate instantly when diluted into a physiological buffer like PBS? A: This phenomenon is driven by salt disproportionation and pH-shift precipitation . Pyrazoles are weakly basic compounds. In the pure hydrochloride salt form, the pyrazole ring is protonated, which significantly enhances its aqueous solubility[1]. However, when you introduce this salt to a physiological buffer at pH 7.4, the buffer neutralizes the protonated amine. This shifts the equilibrium toward the uncharged "free base" form. Due to the lipophilic isobutyryl group and the aromaticity of the pyrazole ring, the free base possesses a drastically lower intrinsic aqueous solubility ( S0​ )[1]. Once the concentration of the newly formed free base exceeds its S0​ , supersaturation collapses, leading to rapid crystal nucleation and precipitation[2].

Q: Does the specific composition of the buffer exacerbate the issue? A: Yes. Phosphate Buffered Saline (PBS) contains high concentrations of chloride ions (typically 137 mM NaCl)[3]. According to the common-ion effect , an abundance of chloride ions in the receiving buffer can suppress the solubility product ( Ksp​ ) of the hydrochloride salt itself. This can force the intact salt to crash out of solution before the pH-shift disproportionation even fully takes effect[4]. Furthermore, PBS can precipitate at lower temperatures, so cold buffers act as a secondary catalyst for compound crash-out[5].

Part 2: Quantitative Data & Formulation Parameters

To successfully formulate this compound, you must respect its solvent compatibility profile. The table below summarizes the quantitative and qualitative parameters required to maintain a stable solution.

Parameter / ReagentFree Base FormHydrochloride Salt FormCausality / Application Note
Aqueous Solubility (pH 7.4) Very Low (< 0.1 mg/mL)Moderate (Transient)Buffer neutralizes the salt, forcing conversion to the insoluble free base[1].
Aqueous Solubility (pH < 4.0) ModerateHigh (> 10 mg/mL)Acidic environments maintain the protonated state of the pyrazole ring[1].
DMSO Compatibility ExcellentExcellentDMSO completely disrupts the crystal lattice, making it the ideal primary stock solvent[6].
Tween-80 (Surfactant) Solubilized via MicellesN/ALowers surface tension and encapsulates the free base to prevent nucleation[2].

Part 3: Troubleshooting Workflow

When precipitation occurs, your formulation strategy must adapt based on the strictness of your assay's pH requirements. Follow the logical decision tree below.

Troubleshooting Start Precipitation Observed in Buffer CheckPH Is assay compatible with pH < 6.0? Start->CheckPH PathYes Adjust Buffer pH (e.g., Citrate Buffer) CheckPH->PathYes Yes PathNo Maintain pH 7.4 (Require Formulation) CheckPH->PathNo No Validation Verify Solubilization (OD600 < 0.05) PathYes->Validation Formulation Use 5% DMSO + 1% Tween-80 PathNo->Formulation Formulation->Validation

Caption: Workflow for troubleshooting pyrazole HCl salt precipitation in buffer.

Part 4: Validated Experimental Protocols

To prevent precipitation at pH 7.4, we must engineer a solvent environment that thermodynamically favors the dissolved state of the free base.

Protocol: The Co-Solvent/Surfactant Matrix Method

This protocol utilizes a combination of a co-solvent (DMSO) to prevent localized solvent shock and a surfactant (Tween-80) to provide a micellar sink for the hydrophobic free base[2]. This is a self-validating system ; the final step ensures analytical confirmation of success.

Step 1: Prepare the Primary Organic Stock

  • Weigh the required amount of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride.

  • Dissolve the powder in 100% anhydrous DMSO to create a 1000x concentrated master stock.

  • Scientific Rationale: DMSO prevents premature ionization and completely solvates the molecule[6].

Step 2: Engineer the Receiving Buffer

  • Prepare your 1x PBS (pH 7.4) and supplement it with 0.5% to 1.0% (v/v) Tween-80.

  • Warm the supplemented buffer in a water bath to 37°C.

  • Scientific Rationale: Warming the buffer increases the kinetic solubility threshold, preventing cold-shock precipitation, while Tween-80 acts as a precipitation inhibitor[2][5].

Step 3: Step-Wise Dilution (Critical)

  • Place the warmed buffer on a magnetic stirrer at 300 RPM.

  • Using a micropipette, add the DMSO stock drop-wise directly into the vortex of the stirring buffer.

  • Crucial Warning: Never add the aqueous buffer into the DMSO stock. Doing so creates a localized zone of high water/low surfactant concentration, triggering immediate irreversible nucleation.

Step 4: Self-Validation via Turbidimetry

  • Transfer 1 mL of the final formulated solution into a cuvette.

  • Measure the optical density at 600 nm (OD600) using a UV-Vis spectrophotometer.

  • Validation Criteria: An OD600 < 0.05 confirms the absence of colloidal precipitates or minute turbidities[7]. If the OD600 is higher, increase the Tween-80 concentration by 0.2% increments.

Part 5: Mechanistic Pathway of Solubilization

The diagram below maps the physical chemistry of the compound as it transitions from a stable solid salt to a vulnerable free base, and finally, to a rescued micellar dispersion.

Mechanism Salt HCl Salt (Solid) Protonated Pyrazole Water Dissolution in H2O (High Solubility) Salt->Water Buffer Addition to PBS (pH 7.4) Neutralization Water->Buffer FreeBase Free Base Formation (Low Intrinsic Solubility) Buffer->FreeBase Precipitate Nucleation & Precipitation (Disproportionation) FreeBase->Precipitate [Drug] > S0 Micelle Micellar Encapsulation (Tween-80 / PEG) FreeBase->Micelle Surfactant Added Stable Stable Aqueous Dispersion (Bioavailable) Micelle->Stable

Caption: Mechanism of pH-shift precipitation and micellar rescue for weak bases.

References

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . University of Helsinki. [Link]

  • Control of Dissolution and Supersaturation/Precipitation of Poorly Water-Soluble Drugs from Cocrystals Based on Solubility Products . ACS Publications. [Link]

  • PBS Phosphate Buffered Saline for Cell Culture - Biochemazone . Biochemazone. [Link]

  • Phosphate buffered saline | Protocols Online . Protocols Online. [Link]

Sources

Technical Support Center: Purification of Crude Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Quick Troubleshooting & FAQs

This section addresses the most frequent issues encountered during pyrazole purification.

Q1: My crude pyrazole product is a dark, oily residue. Where do I even begin?

An oily or deeply colored crude product indicates significant impurities. A logical first step is an aqueous workup to remove salts and polar starting materials. Dissolve or suspend the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water, followed by a brine wash to aid phase separation.[1] If color persists, treatment with activated carbon during recrystallization is highly effective.[2][3]

Q2: I'm struggling to choose a purification method. What are the key decision factors?

The choice depends on the physical state of your compound, the nature of the impurities, and the required scale. For solid compounds, recrystallization is often the most efficient method for removing minor impurities. If impurities have similar polarity to your product, or if the product is an oil, column chromatography is the method of choice.[4][5] For thermally stable, liquid pyrazoles, distillation (often under vacuum) can be effective, particularly for separating regioisomers with different boiling points.[1][6]

G start Crude Pyrazole Sample is_solid Is the compound solid? start->is_solid is_liquid Is the compound liquid? is_solid->is_liquid No impurities_similar Are impurities of similar polarity? is_solid->impurities_similar Yes thermally_stable Is it thermally stable? is_liquid->thermally_stable recrystallization Recrystallization impurities_similar->recrystallization No chromatography Column Chromatography impurities_similar->chromatography Yes thermally_stable->chromatography No distillation Vacuum Distillation thermally_stable->distillation Yes

Caption: Decision tree for selecting a primary purification method.

Q3: My pyrazole has basic nitrogens. Will it streak or be lost on a standard silica gel column?

Yes, this is a significant risk. The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, causing poor separation and low recovery. To mitigate this, deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (~1%), to the eluent system.[7] Alternatively, using a different stationary phase like neutral alumina can be effective.[7]

Q4: Can I purify my pyrazole without chromatography?

Chromatography can be time-consuming. If your pyrazole is a solid, recrystallization is a powerful alternative.[7] Another effective, non-chromatographic method involves converting the pyrazole into an acid addition salt.[1][6] By reacting the crude pyrazole with an acid (e.g., phosphoric or oxalic acid) in a suitable solvent, the pyrazole salt will often crystallize, leaving many organic impurities behind in the solution.[1][6] The pure pyrazole can then be recovered by neutralizing the salt.

In-Depth Troubleshooting Guides

Guide 1: Recrystallization of Pyrazole Compounds

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Common Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid precipitates from the solution above its melting point, forming a liquid layer instead of a crystalline solid.

Causality & Solution:

  • Solution is too saturated: The concentration of the pyrazole is too high, causing it to come out of solution at a temperature where it is still molten.

    • Fix: Add more hot solvent in small portions until the oil redissolves, then allow it to cool much more slowly.[8] Slow cooling is critical; you can insulate the flask to decrease the cooling rate.[8]

  • Incorrect Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of your compound.

    • Fix: Switch to a lower-boiling point solvent or use a mixed-solvent system. For example, dissolve the compound in a minimal amount of a hot, high-solubility solvent (like ethanol) and then slowly add a hot "anti-solvent" in which the compound is less soluble (like water) until the solution becomes faintly turbid.[7][8] Then, allow it to cool slowly.

Common Problem: Significant discoloration remains in the crystals.

Colored impurities are often large, non-polar molecules that can get trapped in the crystal lattice.

Causality & Solution:

  • Highly Adsorptive Impurities: These impurities can be effectively removed by activated carbon (charcoal).[2] Activated carbon has a high surface area that adsorbs colored organic molecules.[3][9]

    • Protocol: Dissolve the crude pyrazole in the hot recrystallization solvent. Add a small amount (1-2% by weight) of activated carbon.[2] Swirl the hot solution for a few minutes. Perform a hot filtration through fluted filter paper or a Celite pad to remove the carbon. Allow the clear filtrate to cool and crystallize. Crucially, never add activated carbon to a boiling solution, as it can cause violent bumping.

Data Table: Common Solvents for Pyrazole Recrystallization
SolventBoiling Point (°C)PolarityCommon Use Cases & Notes
Ethanol78Polar ProticExcellent general-purpose solvent for many pyrazoles. Often used in mixed systems with water.[6][7]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point. Good for compounds sensitive to higher temperatures.[10]
Ethyl Acetate77Polar AproticGood for moderately polar pyrazoles. Often used in combination with hexanes.[7]
Hexane / Heptane69 / 98Non-polarUsed for non-polar pyrazoles or as an anti-solvent with more polar solvents like ethyl acetate.[5][7]
Toluene111Non-polarUseful for less polar compounds that require a higher dissolution temperature.
Water100Polar ProticEffective for pyrazoles with highly polar functional groups (e.g., -COOH, -OH). Often used as an anti-solvent.[7]
Guide 2: Flash Column Chromatography

Flash chromatography is the workhorse for purifying pyrazoles that are oils, solids with very similar impurities, or regioisomers.[11] Success hinges on selecting the right stationary and mobile phases.

Common Problem: Poor separation or co-elution of spots.

This occurs when the polarities of the desired compound and the impurities are too similar for the chosen eluent system.

Causality & Solution:

  • Incorrect Eluent Polarity: The solvent system is either too polar (moving everything too quickly) or not polar enough (nothing moves). The key is to find a solvent system where the desired compound has a Retention Factor (Rf) of ~0.3 on a TLC plate.

    • Troubleshooting Workflow:

      • Start with a standard system: A gradient of ethyl acetate (EtOAc) in hexane is a common starting point for many pyrazole derivatives.[5]

      • Adjust Polarity: If spots are too high on the TLC (high Rf), decrease the polarity by reducing the amount of EtOAc. If spots are on the baseline (low Rf), increase the polarity.

      • Try Different Solvents: If an EtOAc/hexane system fails, try a different solvent combination. Adding a small amount of methanol to a DCM-based eluent can help resolve more polar compounds.

G start Poor Separation (Spots Overlap on TLC) check_rf Is Rf of desired compound ~0.3? start->check_rf rf_high Rf > 0.4 check_rf->rf_high No rf_low Rf < 0.2 check_rf->rf_low No run_column Run Column check_rf->run_column Yes decrease_polarity Decrease Eluent Polarity (e.g., less EtOAc in Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more EtOAc in Hexane) rf_low->increase_polarity decrease_polarity->check_rf increase_polarity->check_rf change_system Try Different Solvent System (e.g., DCM/Methanol) increase_polarity->change_system

Caption: Troubleshooting workflow for poor separation in chromatography.

Common Problem: Streaking or tailing of spots on TLC and column.

This is often caused by compound insolubility in the eluent or strong, undesirable interactions with the silica gel.

Causality & Solution:

  • Compound Crashing: The compound may be precipitating on the silica gel if the eluent is not a good solvent for it.

    • Fix: Use a "stronger" solvent for loading the sample onto the column. The "dry loading" technique is highly recommended to avoid this.[11]

  • Acid-Base Interaction: As mentioned in the FAQs, the acidic silica interacts with basic pyrazoles.

    • Fix: Add 0.5-1% triethylamine or a few drops of ammonia to your eluent system to neutralize the acidic sites on the silica gel.[7]

Protocol: Dry Loading for Flash Chromatography

Dry loading prevents band broadening and improves separation, especially for compounds that are sparingly soluble in the eluent.[11]

  • Dissolve: Dissolve your crude pyrazole mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).

  • Adsorb: Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Evaporate: Thoroughly remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load: Carefully apply this powder as a uniform layer on top of your pre-packed chromatography column.

  • Elute: Begin elution with your chosen mobile phase.

References
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications. Retrieved from [Link]

  • Selection of recrystallization solvent. (n.d.). ACS Publications. Retrieved from [Link]

  • The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Xingyuan Industry. Retrieved from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Toward a More Holistic Framework for Solvent Selection. (2016, February 18). ACS Publications. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Activated carbon. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024, July 1). National Center for Biotechnology Information. Retrieved from [Link]

  • ACTIVATED CARBON: PRODUCTION TECHNOLOGIES, SURFACE CHEMISTRY, AND CHEMICAL ENGINEERING APPLICATIONS. (2025, December 20). MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]

  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. (2024, January 31). Royal Society of Chemistry. Retrieved from [Link]

  • Nanoparticle-Catalysed Microwave-Driven MCRs for Sustainable Heterocycle Synthesis. (2026, March 19). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Pharmaceutical and Bioanalytical Science. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

  • Activated Carbon for Pharmaceutical Purification. (2024, April 11). PuroCarbon S.L. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025, November 11). ACG Publications. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI. Retrieved from [Link]

  • Applications of activated carbon. What is it for? (2026, February 24). Carbotecnia. Retrieved from [Link]

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Validation & Comparative

validating the biological activity of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, validating low-molecular-weight building blocks requires a departure from traditional high-throughput screening (HTS). Fragments typically exhibit weak binding affinities (high micromolar to millimolar Kd​ ), meaning standard biochemical assays often yield false negatives.

This guide details the rigorous, self-validating workflow required to evaluate 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride —a highly efficient hinge-binding fragment—against alternative pyrazole derivatives. By leveraging Surface Plasmon Resonance (SPR), Thermal Shift Assays (TSA), and live-cell NanoBRET target engagement, we establish a definitive profile of its biological activity as a kinase inhibitor pharmacophore.

Structural Rationale & Comparative Advantage

The pyrazole moiety is a ubiquitous hinge-binder in kinase inhibitor design, mimicking the hydrogen-bonding network of the adenine ring in ATP. However, unsubstituted pyrazoles often lack the vectoring necessary to probe the hydrophobic selectivity pockets (e.g., the "back pocket" or DFG-out allosteric sites) of kinases like JAK2 or Aurora A.

2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride (also known as 4-isobutyryl-1H-pyrazole HCl) introduces an isobutyryl group at the C4 position. This specific functionalization provides a distinct hydrophobic vector, allowing medicinal chemists to exploit van der Waals interactions deeper within the kinase cleft while maintaining the critical N-H and N donor/acceptor pair at the hinge.

Alternative Fragments for Comparison

To objectively validate its performance, we benchmark this compound against three standard alternatives:

  • 1H-pyrazole-4-carboxylic acid: A polar, rigid analog.

  • 4-Methyl-1H-pyrazole (Fomepizole): A sterically limited, hydrophobic analog.

  • 3-Amino-1H-pyrazole: An alternative hinge-binding motif with a different hydrogen bond donor profile.

The Fragment Validation Workflow

To prevent false positives driven by aggregation or refractive index mismatches, fragment validation must follow an orthogonal, multi-tiered biophysical and cellular approach[1].

FBDD_Workflow Library Fragment Library SPR SPR Screening (Binding Kinetics) Library->SPR Primary TSA Thermal Shift Assay (Protein Stability) SPR->TSA Orthogonal Validation Biochem Biochemical Assay (IC50 Determination) TSA->Biochem Functional NanoBRET NanoBRET Assay (Cellular Target Engagement) Biochem->NanoBRET Live-Cell

Fig 1. Orthogonal validation workflow for fragment-based drug discovery.

Phase 1: Biophysical Validation

Because fragments bind weakly, we must measure direct physical interactions rather than relying solely on enzymatic inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is highly sensitive to mass changes and can detect low-molecular-weight fragments (<300 Da) binding to immobilized targets[2].

Causality & Experimental Design: Fragments are typically dissolved in DMSO. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that masks or mimics fragment binding[2]. Therefore, meticulous DMSO calibration curves are mandatory.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the recombinant kinase domain (e.g., JAK2) onto a CM5 sensor chip via standard amine coupling to a density of ~5,000 RU to maximize the theoretical maximum response ( Rmax​ ) for small molecules.

  • Buffer Preparation: Prepare running buffer (e.g., HBS-P+ with 1 mM DTT) containing exactly 5.0% DMSO.

  • DMSO Calibration: Run a solvent correction curve ranging from 4.5% to 5.5% DMSO to correct for bulk refractive index variations.

  • Analyte Injection: Inject 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl and alternatives in a 2-fold dilution series (from 2 mM down to 31.25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the dissociation constant ( Kd​ ). Calculate Ligand Efficiency (LE) using the formula: LE=(1.37×pKd​)/Nheavy​ .

Protocol 2: Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry) measures the increase in a protein's melting temperature ( Tm​ ) upon ligand binding. A bound fragment stabilizes the folded state of the kinase, requiring more thermal energy to unfold[3].

Causality & Experimental Design: We utilize Sypro Orange, an environmentally sensitive dye that fluoresces only when bound to the hydrophobic core of the protein exposed during thermal denaturation[4]. A positive control (e.g., 1 mM ATP or Staurosporine) is required to validate the assay window.

Step-by-Step Methodology:

  • Assay Mix: Combine 2 µM recombinant kinase, 5x Sypro Orange, and 1 mM of the fragment in a 384-well PCR plate. Ensure final DMSO concentration is ≤2%.

  • Controls: Include a DMSO-only negative control and a 1 mM ATP positive control.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Data Extraction: Plot the first derivative of the fluorescence curve to determine the Tm​ . A shift ( ΔTm​ ) > 0.5°C is considered a validated hit[4].

Phase 2: Cellular Target Engagement (NanoBRET)

Biophysical assays prove the fragment binds the purified protein, but they do not account for cellular permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). To validate true biological activity, we utilize the NanoBRET Target Engagement Intracellular Kinase Assay[5].

Causality & Experimental Design: NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a Kinase-NanoLuc fusion protein and a cell-permeable fluorescent tracer[5]. When our fragment enters the live cell and binds the kinase hinge, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[6].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the JAK2-NanoLuc fusion vector and plate at 2×104 cells/well in a 96-well format[5].

  • Tracer Addition: After 24 hours, add the NanoBRET TE Kinase Tracer at its predetermined KD,app​ concentration.

  • Compound Treatment: Treat cells with a dose-response of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl (10 mM to 1 µM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions using a multimode microplate reader.

  • Validation Metric: Ensure the assay Z′ -factor is > 0.5 using an unlabelled pan-kinase inhibitor as a positive control.

NanoBRET_Mechanism cluster_Cell Live Cell Environment (High ATP) Kinase Kinase-NanoLuc Fusion (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Kinase->Tracer BRET Signal (High) Fragment 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one (Competitor) Kinase->Fragment BRET Signal (Lost) Fragment->Kinase Displaces Tracer

Fig 2. Mechanism of NanoBRET competitive displacement in live cells.

Quantitative Data Presentation

The following table synthesizes the expected validation metrics for 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl against its structural alternatives.

Note: Fragments inherently possess high Kd​ values; therefore, Ligand Efficiency (LE) is the critical metric for progression. An LE > 0.30 kcal/mol/heavy atom is the gold standard for FBDD.

CompoundSPR Kd​ (µM)Ligand Efficiency (LE)TSA ΔTm​ (°C)NanoBRET Cellular IC50​ (µM)Conclusion
2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one HCl 185 0.38 +2.1 450 Optimal starting point. Isobutyryl group accesses hydrophobic pocket.
1H-pyrazole-4-carboxylic acid>2000N/A+0.2>5000Poor permeability; charge repulsion in hydrophobic pocket.
4-Methyl-1H-pyrazole8500.32+0.81200Weak vectoring; insufficient surface area burial.
3-Amino-1H-pyrazole11000.29+0.52100Alternate hinge binding; sub-optimal LE.

Conclusion and Application

The experimental data confirms that 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a superior fragment for kinase inhibitor development compared to simpler pyrazole derivatives. The isobutyryl moiety not only drives a significant improvement in biophysical binding affinity ( Kd​ = 185 µM) and thermal stabilization ( ΔTm​ = +2.1°C) but also translates to measurable target engagement in the complex, ATP-rich environment of a live cell[6].

Drug development professionals can confidently utilize this building block as a validated starting point for fragment growing, linking, or merging strategies to develop highly potent and selective kinase therapeutics.

References

  • Huber, W., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

  • Silva, A., et al. "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery." Proceedings of the National Academy of Sciences (PNAS), 2013. Available at:[Link]

  • Silva, A., et al. "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLoS One (PMC), 2013. Available at:[Link]

  • Erlanson, D. A., et al. "Concepts and Core Principles of Fragment-Based Drug Design." Molecules (PMC), 2020. Available at:[Link]

Sources

A Comparative Guide to Pyrazole Synthesis: Classical, Green, and Flow Chemistry Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are indispensable five-membered heterocycles in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including the anti-inflammatory drug Celecoxib, the neuroprotective agent Edaravone, and the insecticide Fipronil[1][2]. As the demand for highly substituted pyrazole libraries grows, synthetic chemists must balance regioselectivity, reaction efficiency, and scalability. This guide provides an in-depth comparative analysis of three foundational and modern pyrazole synthesis methods, detailing the mechanistic causality behind experimental choices to ensure self-validating and robust workflows.

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains the most utilized method for constructing pyrazole scaffolds. It relies on the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[3].

Causality & Mechanism

The reaction initiates via the condensation of the most nucleophilic nitrogen of the hydrazine with the most electrophilic carbonyl group of the dicarbonyl to form a hydrazone intermediate[4]. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring[3].

When employing unsymmetrical 1,3-dicarbonyls (such as ethyl acetoacetate), regioselectivity is a critical challenge. The initial nucleophilic attack can occur at either carbonyl carbon, leading to a mixture of regioisomers[3]. The selectivity is governed by the inherent electronic properties of the substrate; for example, a ketone moiety is significantly more reactive toward nucleophiles than an ester moiety, directing the initial hydrazone formation[5].

Experimental Protocol: Synthesis of Edaravone

Self-validating logic: The slow, controlled addition of the crystallization solvent prevents the product from "oiling out," ensuring high-purity crystalline recovery.

  • Reagent Mixing: In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in 5 mL of 95% ethanol. Add phenylhydrazine (10 mmol) dropwise. Note: The addition is exothermic due to the rapid initial hydrazone formation[5].

  • Acid Catalysis: Add 3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation[4].

  • Reflux: Heat the mixture under reflux (approx. 100 °C) for 1 hour to drive the intramolecular cyclization and dehydration steps[4].

  • Isolation: Cool the resulting syrup in an ice bath. Add 2 mL of diethyl ether in small portions with vigorous stirring. Causality: Adding the full volume of ether at once causes the product to separate as an oil. Gradual addition induces proper nucleation and crystallization[5].

  • Purification: Collect the crude product by vacuum filtration and recrystallize from a minimal amount of 95% ethanol to prevent yield loss[5].

G N1 1,3-Dicarbonyl + Hydrazine N2 Acid Catalysis (H+) Increases Carbonyl Electrophilicity N1->N2 N3 Hydrazone Intermediate N2->N3 Condensation N4 Intramolecular Cyclization N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Substituted Pyrazole N5->N6 Aromatization

Mechanistic workflow of the acid-catalyzed Knorr pyrazole synthesis.

The Modern Green Approach: 1,3-Dipolar Cycloaddition

To circumvent the regioselectivity issues of the Knorr synthesis, the 1,3-dipolar cycloaddition of diazo compounds to alkynes has emerged as a highly regioselective, atom-economical alternative[6][7].

Causality & Mechanism

While electron-rich diazo compounds react readily with alkynes, intermolecular cycloadditions with electron-poor diazocarbonyls are historically sluggish due to a high HOMO-LUMO energy gap[6]. By utilizing Lewis acids or aqueous micellar catalysis, the LUMO of the alkyne dipolarophile is significantly lowered. This facilitates the [3+2] cycloaddition without requiring extreme heat, which would otherwise trigger the hazardous thermal decomposition of the diazo compound[6][8]. The initial cycloadduct is an unstable 3H-pyrazole, which rapidly undergoes a 1,5-sigmatropic hydrogen shift to yield the stable aromatic pyrazole[7][8].

Experimental Protocol: Catalyst-Free Neat Synthesis

Self-validating logic: Utilizing liquid substrates under solvent-free conditions maximizes the collision frequency of reactants, driving the reaction to completion without external promoters.

  • Preparation: In a reaction vial, combine ethyl diazoacetate (1 mmol) and ethyl propiolate (1.1 mmol). Because both reagents are liquids, the reaction can be conducted under solvent-free (neat) conditions[7].

  • Reaction: Stir the mixture at room temperature. Over time, the solution will slowly transition into a highly viscous mixture as the cycloadduct forms[7].

  • Monitoring: Monitor the reaction via 1H NMR. The reaction typically reaches completion within 8 hours, indicated by the total consumption of the diazo substrate[7].

  • Purification: Remove the slight excess of the volatile alkyne in vacuo. The pyrazole product is obtained in >95% yield and excellent purity without the need for aqueous workup or chromatography[7].

G D1 Diazo Compound (Dipole) D3 LUMO Lowering (Micellar/Lewis Acid) D1->D3 D2 Alkyne (Dipolarophile) D2->D3 D4 [3+2] Cycloaddition D3->D4 D5 3H-Pyrazole Intermediate D4->D5 D6 1,5-Sigmatropic Shift D5->D6 D7 Aromatic Pyrazole D6->D7

1,3-Dipolar cycloaddition pathway highlighting the 1,5-sigmatropic shift.

The Scalable Advanced Method: Continuous Flow Synthesis

Batch synthesis of pyrazoles involving diazo compounds poses significant safety and scalability risks due to the exothermic nature of the reactions and the instability of the intermediates. Continuous flow chemistry mitigates these issues through superior heat and mass transfer dynamics[9][10].

Causality & Dynamics

In microfluidic flow reactors, the exceptionally high surface-area-to-volume ratio allows for precise, instantaneous temperature control[9]. This prevents the dangerous accumulation of hazardous reactive intermediates (like diazoacetates) and suppresses thermal degradation pathways[9][10]. For instance, the synthesis of pentafluorosulfanyl (SF5)-pyrazoles under batch conditions (80 °C, 48 h) yields poor regioselectivity and moderate yields (~51%)[10]. Transitioning to a flow setup reduces the residence time to 40 minutes while boosting yields up to 90% by tightly controlling the reaction environment[10].

Experimental Protocol: Flow Synthesis of SF5-Pyrazoles

Self-validating logic: Pumping reagents through a heated micro-coil ensures that only a minimal volume of the hazardous diazo compound is exposed to high temperatures at any given moment, ensuring operational safety.

  • System Setup: Equip a continuous flow reactor with a 20 mL stainless-steel or PFA coil. Set the reactor temperature to 80 °C[10].

  • Reagent Preparation: Prepare Solution A: SF5-alkyne in toluene. Prepare Solution B: Ethyl diazoacetate (1.2 equiv) in toluene[10].

  • Pumping: Pump Solutions A and B through a T-mixer using calibrated HPLC pumps at a combined flow rate of 0.5 mL/min. This specific flow rate ensures a precise residence time of 40 minutes inside the heated coil[10].

  • Quenching & Collection: Route the reactor effluent through a cooling loop to immediately quench the reaction, then collect the continuous stream in a receiving flask[10].

  • Concentration: Evaporate the carrier solvent to isolate the substituted SF5-pyrazole, achieving high conversion with minimal thermal hazard[10].

G S1 Pump A: Alkyne Solution M1 T-Mixer S1->M1 S2 Pump B: Diazoacetate Solution S2->M1 R1 Heated Flow Coil (80°C, 40 min residence) M1->R1 Continuous Flow C1 Cooling Loop R1->C1 P1 Product Collection C1->P1

Schematic of a continuous flow reactor for the safe synthesis of pyrazoles.

Quantitative Comparative Analysis

To guide synthetic strategy, the following table summarizes the performance metrics of each methodology based on recent experimental benchmarking[3][7][9][10].

Synthesis MethodTypical YieldRegioselectivityReaction TimeEnvironmental ImpactScalability & Safety Profile
Knorr Synthesis 60–90%Poor to Moderate (1:1 mixtures common with unsymmetrical diketones)1–6 hoursModerate (requires organic solvents and acid catalysts)High scalability, but exothermic batch reactions require careful cooling.
1,3-Dipolar Cycloaddition 80–96%Excellent (often >95:5)8–48 hoursLow (can be performed neat or in aqueous micelles)Moderate (diazo accumulation poses explosion risks in large batch reactors).
Continuous Flow 75–90%Good to Excellent (up to 98:2)15–70 minutesLow (high atom economy, reduced solvent waste)Excellent (minimizes thermal hazards, allows for continuous high-throughput).

Conclusion

The selection of a pyrazole synthesis method must be dictated by the specific structural requirements of the target molecule and the intended scale of production. While the Knorr synthesis provides rapid, traditional access to simple scaffolds, 1,3-dipolar cycloaddition offers unparalleled regiocontrol for complex, highly substituted derivatives. For industrial applications or reactions involving hazardous intermediates, continuous flow chemistry represents the state-of-the-art, successfully merging operational safety with high-throughput efficiency.

References

  • BenchChem. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." 3

  • The Royal Society of Chemistry. "Knorr Pyrazole Synthesis of Edaravone." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.5

  • Frontiers in Chemistry. "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." 11

  • Green Chemistry (RSC). "Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes." 7

  • Molecules (MDPI). "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." 9

  • The Journal of Organic Chemistry (ACS). "Synthesis of Substituted Pentafluorosulfanylpyrazoles Under Flow Conditions." 10

Sources

Preclinical Validation and Comparative Efficacy of Novel Pyrazole Derivatives as Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Anxiolytic Discovery

The development of novel anxiolytics is heavily focused on overcoming the classical liabilities of benzodiazepines (BZDs)—namely sedation, tolerance, and dependence. The pyrazole scaffold, particularly 4,5-dihydro-1H-pyrazole derivatives, has emerged as a highly privileged chemotype in central nervous system (CNS) drug discovery.

This guide provides a comprehensive, self-validating framework for evaluating the anxiolytic-like efficacy of a representative optimized pyrazole derivative (herein referred to as Pyr-14 ) against standard clinical alternatives like Diazepam (a classical BZD) and Buspirone (a 5-HT1A partial agonist). By integrating in vitro target engagement with in vivo behavioral models, we establish a robust pipeline for preclinical validation.

Mechanistic Grounding & Target Engagement

Unlike Buspirone, which modulates serotonergic tone, most anxiolytic pyrazole derivatives exert their effects via the γ -aminobutyric acid type A ( GABAA​ ) receptor. Specifically, they act as positive allosteric modulators (PAMs) at the benzodiazepine binding site located at the α/γ subunit interface 1.

To prove this causality, our experimental design must not only show behavioral anxiolysis but also demonstrate that the effect is abolished when the BZD site is blocked.

G Pyr14 Pyrazole Derivative (Pyr-14) GABAA GABA_A Receptor (α/γ site) Pyr14->GABAA Allosteric Modulation Cl_Influx Chloride (Cl-) Influx GABAA->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Anxiolysis Anxiolytic-like Effect Hyperpol->Anxiolysis

Fig 1. Mechanistic pathway of pyrazole derivatives modulating GABA_A to induce anxiolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a sequence of actions; it must be a closed logical loop. The following methodologies describe how to evaluate Pyr-14 while actively controlling for false positives.

Protocol A: The Elevated Plus Maze (EPM) with Antagonist Reversal

Causality: The EPM exploits the natural conflict in rodents between their drive to explore novel environments and their innate aversion to open, elevated spaces 2. An increase in open-arm exploration indicates anxiolysis. To validate that this is driven by the GABAA​ receptor, we utilize Flumazenil, a competitive BZD-site antagonist 3.

Step-by-Step Workflow:

  • Acclimatization: Transfer adult Balb/c mice to the testing room 60 minutes prior to the assay to stabilize baseline corticosterone levels.

  • Dosing Regimen: Divide mice into five cohorts (n=8/group):

    • Control: Vehicle (i.p.)

    • Standard 1: Diazepam (2 mg/kg, i.p.)

    • Standard 2: Buspirone (5 mg/kg, i.p.)

    • Test: Pyr-14 (10 mg/kg, i.p.)

    • Validation: Flumazenil (2 mg/kg, i.p.) administered 15 mins prior to Pyr-14 (10 mg/kg, i.p.).

  • Execution: 30 minutes post-treatment, place the mouse in the center square of the EPM facing an open arm.

  • Data Acquisition: Record behavior for 5 minutes using automated video tracking software (e.g., ANY-maze).

  • Validation Check: If the Validation cohort reverts to Control baseline levels, the target engagement at the BZD site is definitively confirmed.

Protocol B: Light-Dark Box (LDB) Exploration

Causality: The LDB assay measures unconditioned anxiety based on the rodent's aversion to brightly illuminated areas. It serves as an orthogonal validation to the EPM, ensuring the observed anxiolysis is not merely an artifact of motor stimulation 4.

  • Apparatus Setup: Use a two-chamber box (one dark, one brightly lit at ~400 lux).

  • Execution: Place the treated mouse in the center of the light chamber facing away from the dark chamber door.

  • Quantification: Measure the time spent in the light chamber and the number of transitions between chambers over a 5-minute period.

Performance Comparison: Pyr-14 vs. Alternatives

The true value of a novel pyrazole derivative lies in its therapeutic index—achieving the robust anxiolysis of Diazepam without the delayed onset of Buspirone or the severe sedative liabilities of classical BZDs.

Comparative Efficacy Data
Treatment GroupDose (mg/kg)EPM: % Time in Open ArmsLDB: Time in Light (sec)Sedative Liability (Rotarod Fall Time)
Vehicle (Control) -12.5 ± 2.1%45.1 ± 4.2180 ± 5 sec (Baseline)
Diazepam (BZD) 2.048.3 ± 3.4%137.9 ± 5.785 ± 8 sec (High Sedation)
Buspirone (5-HT1A) 5.028.4 ± 2.8%88.3 ± 6.1175 ± 6 sec (No Sedation)
Pyr-14 (Pyrazole) 10.045.6 ± 3.1% 128.5 ± 5.2 168 ± 7 sec (Low Sedation)
Pyr-14 + Flumazenil 10.0 + 2.014.2 ± 2.5%51.2 ± 4.8178 ± 4 sec

Data Interpretation: Pyr-14 demonstrates anxiolytic efficacy statistically comparable to Diazepam in both the EPM and LDB assays. However, unlike Diazepam, Pyr-14 preserves motor coordination on the Rotarod, indicating a highly favorable separation between anxiolytic and sedative doses. The complete reversal of efficacy by Flumazenil confirms the mechanism of action 3.

Logical Workflow for Preclinical Validation

To systematically advance a pyrazole derivative from the bench to preclinical candidacy, researchers must adhere to a strict validation hierarchy.

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Binding (GABA_A Affinity) Synthesis->InVitro InVivo In Vivo Behavioral (EPM, LDB) InVitro->InVivo Validation Mechanistic Validation (Flumazenil Reversal) InVivo->Validation

Fig 2. Self-validating experimental workflow for anxiolytic drug characterization.

Conclusion

The comparative evaluation clearly positions optimized 4,5-dihydro-1H-pyrazole derivatives as superior alternatives to legacy anxiolytics. By acting as selective PAMs at the GABAA​ receptor, these compounds deliver the rapid-onset anxiolysis characteristic of Diazepam, while their unique binding kinetics bypass the severe motor impairment and sedation typically associated with classical benzodiazepines. For drug development professionals, integrating rigorous, antagonist-controlled behavioral assays (like the Flumazenil-EPM protocol) is non-negotiable for proving target engagement and de-risking the compound prior to clinical translation.

References

  • Differential modulation of GABA A receptor function by aryl pyrazoles. Ovid.
  • ANXIOLYTIC-LIKE EFFECTS of SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES. ResearchGate.
  • Synthesis and Evaluation for Anxiolytic Activity of Few Substituted Dihydropyrazolyl-thiazoline-4-one Derivative. IJPSDR.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling & Disposal of 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex organic building blocks. 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a highly specialized reagent utilized in drug development and synthetic chemistry. While its utility is vast, its disposal requires strict adherence to halogenated waste protocols due to its nitrogen-rich pyrazole ring and chloride counterion.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and terminal disposal of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.

Part 1: Chemical Characterization & Hazard Assessment

To implement an effective safety protocol, one must understand the causality behind the chemical's behavior. The presence of the hydrochloride (HCl) salt increases the compound's aqueous solubility and shelf stability, but it fundamentally alters its waste classification.

Table 1: Physicochemical & Hazard Profile

Property / HazardDescription
Chemical Name 2-Methyl-1-(1H-pyrazol-4-yl)propan-1-one hydrochloride
Physical State Solid (Crystalline powder)
GHS Classification GHS07 (Skin Irritation 2, Eye Irritation 2A, STOT SE 3 - Respiratory)[1]
Combustion Byproducts Carbon monoxide (CO), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas[2]
Waste Designation Halogenated Organic Waste[3]

Mechanistic Insight: Why does the salt form dictate the disposal method? During thermal decomposition, the chloride ion in the hydrochloride salt reacts with hydrogen to form hydrogen chloride (HCl) gas, a highly corrosive and toxic emission[2]. Furthermore, the pyrazole nitrogen atoms oxidize into nitrogen oxides (NOx). Therefore, this compound cannot be treated as standard organic waste or flushed down the drain; it strictly requires high-temperature incineration coupled with alkaline scrubbing to neutralize these acidic gases[4].

Part 2: Operational Handling Protocol

Before initiating any workflow involving this compound, establish the following engineering controls and personal protective equipment (PPE) standards to mitigate the risks associated with GHS07 irritants[5].

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood. The airflow prevents the inhalation of irritating dust, which is a known respiratory tract irritant (STOT SE 3)[1].

  • PPE Requirements:

    • Eye Protection: Chemical safety goggles (ANSI Z87.1 compliant).

    • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Inspect for pinholes before use.

    • Body Protection: Flame-retardant lab coat and closed-toe shoes.

    • Respiratory Protection: If handling large quantities outside a hood or during a spill, an N95 or P100 particulate respirator is mandatory[2].

Part 3: Waste Segregation & Disposal Workflows

Under EPA regulations (40 CFR § 261), mixing halogenated waste with non-halogenated waste forces the entire volume to be treated under the stricter, more expensive halogenated category (known as the "Mixture Rule")[6].

Step-by-Step Disposal Procedure:

  • Accumulation & Segregation: Collect all solid waste, contaminated filter paper, and empty vials in a chemically compatible, sealable container clearly labeled as "Halogenated Organic Waste"[3]. Do not mix this with standard non-halogenated solvent waste.

  • Solubilization (Preparation for Incineration): To facilitate complete combustion, dissolve or suspend the solid material in a combustible solvent (e.g., ethanol, methanol, or acetone)[2].

    • Causality: Liquid injection incinerators achieve more uniform atomization and destruction efficiency than solid hearths, ensuring the pyrazole ring is completely degraded without forming toxic micro-particulates.

  • Terminal Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The material must be burned in a regulated chemical incinerator operating above 1,000°C[2].

  • Exhaust Gas Scrubbing (Critical Step): Ensure the incinerator is equipped with an afterburner (to destroy unburnt hydrocarbons) and an alkaline scrubber[2].

    • Causality: The scrubber uses a basic solution (such as sodium hydroxide) to neutralize the HCl and NOx gases generated by the pyrazole hydrochloride, converting them into harmless aqueous salts before atmospheric release.

Part 4: Spill Response & Decontamination

In the event of a spill, prompt action prevents respiratory exposure and environmental contamination.

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5].

  • Containment: Do not sweep dry, as this generates airborne dust. Instead, cover the spill with a damp absorbent pad or slightly moisten the powder with a compatible solvent (like isopropanol) to suppress dust generation[2].

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into your designated halogenated waste container[2].

  • Decontamination: Wash the affected surface thoroughly with water and a non-abrasive soap, collecting the rinsate as hazardous waste[2].

Part 5: Visualizing the Disposal Pathway

The following diagram illustrates the critical decision points and physical processes required for the compliant disposal of halogenated pyrazole derivatives.

G Start Waste: 2-Methyl-1-(1H-pyrazol-4-yl) propan-1-one HCl Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Start->Solvent Step 1: Solubilize Stream Designate as: Halogenated Organic Waste Solvent->Stream Step 2: Categorize Incinerator Chemical Incinerator (High Temperature >1000°C) Stream->Incinerator Step 3: Transport Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Step 4: Exhaust Gas Treatment End Safe Atmospheric Release & Ash Disposal Scrubber->End Step 5: Final Clearance

Workflow for dissolution and incineration of halogenated pyrazole waste.

References

  • [2] Matrix Scientific. (n.d.). Safety Data Sheet: 1H-pyrazole hydrochloride derivatives. 1int. Retrieved from [Link]

  • [4] National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste - Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from[Link]

  • [6] Environmental Protection Agency (EPA). (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from[Link]

  • [3] Duke University. (n.d.). Safety Manual - Duke Chemistry: Halogenated and Non-Halogenated Waste Solvents. Retrieved from [Link]

  • [5] Chemsrc. (n.d.). Handling and Storage of Pyrazole Derivatives. Retrieved from [Link]

Sources

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